3-Amino-1,2,4-triazine

Catalog No.
S595112
CAS No.
1120-99-6
M.F
C3H4N4
M. Wt
96.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1,2,4-triazine

CAS Number

1120-99-6

Product Name

3-Amino-1,2,4-triazine

IUPAC Name

1,2,4-triazin-3-amine

Molecular Formula

C3H4N4

Molecular Weight

96.09 g/mol

InChI

InChI=1S/C3H4N4/c4-3-5-1-2-6-7-3/h1-2H,(H2,4,5,7)

InChI Key

MJIWQHRXSLOUJN-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-amino-1,2,4-triazine, 3-ATINE

Canonical SMILES

C1=CN=NC(=N1)N

The exact mass of the compound 1,2,4-Triazin-3-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-1,2,4-triazine crystal structure XRD analysis

Author: Smolecule Technical Support Team. Date: February 2026

Crystal Structure from XRD Analysis

The core crystal structure information, as determined by single-crystal X-ray diffraction, is summarized in the table below.

Property Description
Key Structural Features Double bonds located at C(2)-N(2) and C(3)-N(3) positions [1].
Resonance & Electronic Structure The 3-amino group donates its unpaired electrons and resonates through the C(1)-N(1) bond with the 1,2,4-triazine ring [1].
Intermolecular Interactions The crystal structure is stabilized by two intermolecular hydrogen bonds [1].

Methodological Insights

While the search results lack a step-by-step XRD protocol, they provide details on complementary computational and experimental methods used to study the molecule's structure.

  • Computational Validation: Theoretical calculations using Density Functional Theory (DFT) and MP2 methods with the 6-311++G(d,p) basis set show that the optimized geometrical parameters of the most stable tautomer (3-atz1) are consistent with experimental XRD data. The reported deviations are within 0.011 Å for bond lengths and 0.338° for bond angles [2].
  • Spectroscopic Characterization: Experimental vibrational spectra (IR and Raman) of 3-amino-1,2,4-triazine have been recorded for the solid state (using KBr discs) and in various solutions (DMSO, water). These spectra are used to validate the computational models [2].

The following diagram illustrates the key structural features and intermolecular interactions described in the XRD analysis:

G XRD XRD CoreStructure Core 1,2,4-triazine ring XRD->CoreStructure DoubleBonds Double Bonds: C(2)-N(2) C(3)-N(3) CoreStructure->DoubleBonds AminoGroup 3-Amino Group CoreStructure->AminoGroup HydrogenBonds Two Intermolecular Hydrogen Bonds CoreStructure->HydrogenBonds Resonance Resonance through C(1)-N(1) bond AminoGroup->Resonance

Therapeutic Relevance & Drug Discovery Context

The structural studies of this compound are driven by its promising biological activity. Recent research highlights its role as a core scaffold in developing new anticancer agents.

  • Target Role: Derivatives of this compound are designed as potent and selective inhibitors of Pyruvate Dehydrogenase Kinases (PDKs), specifically PDK1 and PDK4 [3] [4].
  • Therapeutic Application: PDK inhibition is a strategic approach to combat metabolic reprogramming (the Warburg effect) in cancer cells. These this compound-based inhibitors have shown promising antitumor activity in models of KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), a particularly aggressive and treatment-resistant cancer [3] [4].
  • Synthesis: These derivatives are often synthesized via a molecular hybridization approach, cyclizing bis(indolyl)ethane-1,2-diones with aminoguanidine bicarbonate [3] [4].

The workflow below outlines the process from structural analysis to therapeutic application:

G StructuralAnalysis XRD & Computational Structure Analysis DrugDesign Rational Drug Design & Synthesis StructuralAnalysis->DrugDesign BiologicalTesting Enzymatic Inhibition (PDK1/PDK4) DrugDesign->BiologicalTesting TherapeuticOutcome Antitumor Activity (in 2D/3D PDAC models) BiologicalTesting->TherapeuticOutcome

References

3-Amino-1,2,4-triazine hydrogen bonding network

Author: Smolecule Technical Support Team. Date: February 2026

Crystal Structure and Hydrogen Bonding

In its crystalline form, 3-Amino-1,2,4-triazine molecules form extensive hydrogen-bonded chains that are nearly parallel to the crystal's b-axis [1]. Each molecule participates in four hydrogen bonds, acting twice as a donor and twice as an acceptor [1]. The molecules are planar and parallel to each other within a stack, with a short interplanar distance of approximately 2.88 Å, indicating significant π-π interactions that contribute to the stability of the crystal packing [1].

The table below summarizes the key hydrogen bonds observed in the crystal structure of the pure compound and a representative coordination complex [1] [2]:

Bond Type Role in Network Distance (Å) / Angle (°) Function / Consequence
N–H⋯N (Amino to Ring N) Forms molecular chains D–H: ~0.84, H⋯A: ~2.10, D⋯A: ~2.93 [2] Creates zigzag chains & R33(9) motifs [2]
O–H⋯N (Water to Ring N) Links metal complexes & organic moieties D–H: ~0.82, H⋯A: ~2.02, D⋯A: ~2.83 [2] Integrates triazine into 3D supramolecular framework [2]
O–H⋯O (Water to Nitrate) Connects adjacent metal complexes D–H: ~0.83, H⋯A: ~2.04, D⋯A: ~2.86 [2] Forms cyclic R22(8) ring motifs [2]
Weak C–H⋯O Additional stabilization C⋯O: ~3.33-3.48 [2] Further stabilizes crystal packing [2]
π-π Stacking Stabilizes molecular stacks ~2.88 Å interplanar distance [1] Enhances crystal cohesion [1]

The distortion of the 1,2,4-triazine ring from an ideal hexagonal shape, particularly the smaller C–N–C internal angle, is primarily due to the steric effect of lone-pair electrons on the ring nitrogen atoms. This distortion is present in both the crystal structure and gas-phase calculations, though hydrogen bonding in the crystal further influences the geometry [1].

Experimental and Computational Analysis

The hydrogen bonding network can be characterized using several experimental and computational techniques:

  • Single-Crystal X-Ray Diffraction (XRD): This is the primary method for determining the precise crystal structure. Data collection can be performed on diffractometers like the Siemens P4, and structures are solved and refined using software suites like SHELX [1].
  • Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to study the effects of hydrogen bonding on molecular vibrations. Spectra should be recorded for the solid state (e.g., in a KBr disc) and in various solvents to analyze solvation effects [3].
  • Computational Modeling: Density Functional Theory (DFT) and MP2 methods with basis sets like 6-311++G(d,p) are used to optimize molecular geometry and calculate vibrational frequencies. The Polarizable Continuum Model (PCM) is applied to simulate solvent effects, allowing for a direct comparison with experimental data from different solvents [3].
  • Hirshfeld Surface Analysis: This computational tool, implemented in software like CrystalExplorer, visualizes and quantifies intermolecular interactions on the surface of a molecule in a crystal. For this compound in a neodymium complex, analyses show that N⋯H/H⋯N interactions (42.9%) and H⋯H interactions (20.6%) are the major contributors to the crystal surface [2].

Application in Drug Discovery

The this compound scaffold is significant in medicinal chemistry. A recent study developed a library of derivatives as novel Pyruvate Dehydrogenase Kinase (PDK) inhibitors [4]. PDKs are enzymes involved in cancer cell metabolic reprogramming (the Warburg effect), and their inhibition is a promising therapeutic strategy, particularly for aggressive KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) [4].

The synthesis involves a molecular hybridization approach, combining the triazine core with indole moieties. The key synthetic step is a ring-closure reaction of bis(indolyl)ethane-1,2-diones with aminoguanidine bicarbonate to form the triazine derivatives [4]. These compounds showed potent and subtype-selective inhibition against PDK1 and PDK4 isoforms in biochemical assays, induced cancer cell death at low micromolar concentrations in 2D and 3D cellular models, and demonstrated efficacy in vivo with a favorable tolerability profile [4]. The hydrogen-bonding capacity of the triazine core is crucial for its interaction with the target proteins.

Diagram of Hydrogen Bonding Network

The following Graphviz diagram illustrates the primary hydrogen-bonded chain formation and key intermolecular interactions in the crystal structure of this compound.

This network showcases the one-dimensional chains formed via primary N–H⋯N bonds, stabilized by π-π stacking and other interactions that extend the structure into higher dimensions [1] [2].

References

vibrational spectra IR Raman 3-amino-1,2,4-triazine

Author: Smolecule Technical Support Team. Date: February 2026

Vibrational Spectra Data

The following table summarizes the key experimental data available for 3-amino-1,2,4-triazine from the NIST Standard Reference Database [1].

Spectrum Type Physical State Sample Preparation (Mull) Spectral Range Instrument Parameters
IR Spectrum [1] Solid Fluorolube (3800-1330 cm⁻¹); Nujol (1330-400 cm⁻¹) 400 to 3800 cm⁻¹ DOW KBr Foreprism-Grating; Resolution: 2 cm⁻¹
Data Availability The spectrum is digitized and available for download from the NIST website in JCAMP-DX format [1].

A study on the closely related molecule 3-amino-1,2,4-triazole (3-AT) provides context. Its FT-Raman spectrum in the solid state showed strong bands at 1645 cm⁻¹, with other medium-strong bands at 1593, 1537, 1425, 1373, 1271, 1231, 1158, 1130, 1105, 1055, 1035, 1007, 985, 899, 783, 765, 668, 641, 621, 545, 530, 452, and 423 cm⁻¹ [2]. This data may serve as a useful reference for expected vibrational regions.

Experimental Protocols for Raman Spectroscopy

While a specific protocol for this compound was not found, the general methodology for Raman spectroscopy of similar compounds involves the following steps [3] [2]:

  • Sample Preparation: Solid samples can be prepared as a powder, tablet, or in a well plate. For solids, use a container suitable for solid sample transfers [3].
  • Instrument Settings: The instrument (e.g., a THz Raman Well Plate System) requires several adjustments [3]:
    • Laser: A continuous wave diode laser (e.g., 785 nm) is common.
    • Power: Input power must be adjusted to maximize the signal-to-noise ratio without saturating the detector.
    • Objective: Selection of an appropriate objective (e.g., 2x, 4x, 10x, or 20x) to focus the laser on the sample.
    • Focus & Exposure: Fine adjustments are made to focus and exposure settings to optimize the signal.
  • Data Collection: The spectrum is measured over the desired range (e.g., 10 cm⁻¹ to 3800 cm⁻¹). Measurements can be performed at a single point or by scanning over specified coordinates to create spatially resolved Raman maps [3].

Experimental Workflow Visualization

The diagram below outlines the core workflow for conducting a confocal Raman spectroscopy experiment, from sample preparation to data analysis.

G Start Start Raman Experiment Prep Sample Preparation Start->Prep Inst Instrument Setup Prep->Inst SP1 Load solid sample into plate or tablet holder Collect Spectrum Collection Inst->Collect IS1 Select laser wavelength (e.g., 785 nm) Analysis Data Processing & Analysis Collect->Analysis C1 Remove Rayleigh scattering with notch filter End Report Spectrum Analysis->End SP2 Place sample plate on the stage IS2 Adjust input power (up to 400 mW) IS3 Choose objective (2x, 4x, 10x, 20x) IS4 Optimize focus and exposure settings C2 Measure Stokes scattering (up to 2800 cm⁻¹) C3 Optionally perform spatial mapping (XY)

Raman spectroscopy experimental workflow [3] [2].

Key Information for Researchers

  • Tautomerism Consideration: For N-heterocyclic compounds like triazoles, the molecular structure can exist as different tautomers (e.g., 1H-, 2H-, 4H-), which can be environment-dependent. The dominant tautomer can affect the vibrational spectrum, so this should be considered when interpreting data [2].
  • Complementary Technique: IR and Raman spectroscopy are complementary. IR is sensitive to polar functional groups, while Raman is more sensitive to non-polar groups and the molecular skeleton. Using both techniques provides a more complete vibrational profile [4].

References

3-amino-1,2,4-triazine tautomerism solvent effects

Author: Smolecule Technical Support Team. Date: February 2026

Tautomerism and Solvent Effects

3-amino-1,2,4-triazine (3-atz) can exist in several tautomeric forms. The relative stability of these tautomers is not absolute but depends on the surrounding solvent environment [1].

  • Predominant Tautomer: In the gas phase and across various solvents (chloroform, acetonitrile (ACN), dimethyl sulfoxide (DMSO), and water), the 3-atz1 form is consistently identified as the most stable tautomer [1].
  • Solvent Interaction Models: The Polarizable Continuum Model (PCM) is a key method for simulating solvent effects. It treats the solvent as a continuous medium characterized by its macroscopic dielectric constant, placing the solute molecule in a cavity within this medium [1].
  • Impact of Solvent Polarity: As the solvent's polarity increases, several key molecular properties of the dominant 3-atz1 tautomer also increase. The table below summarizes these changes, demonstrating how a polar environment stabilizes the molecule differently than the gas phase [1].

Table 1: Influence of Solvent Polarity on Molecular Properties of 3-atz1 [1]

Solvent (Dielectric Constant) Total Energy (a.u.) Dipole Moment (Debye) HOMO Energy (eV) LUMO Energy (eV) Band Gap (eV)
Gas Phase -340.258 4.33 -6.41 -1.87 4.54
Chloroform (4.9) -340.262 5.12 -6.44 -1.89 4.55
Acetonitrile (36.6) -340.264 5.32 -6.45 -1.90 4.55
Dimethyl Sulfoxide (46.7) -340.264 5.35 -6.45 -1.90 4.55
Water (78.4) -340.265 5.39 -6.46 -1.90 4.56

Experimental and Computational Protocols

A combined approach of computational modeling and experimental validation is essential for studying these effects.

Computational Methodology [1]

  • Software: Calculations are performed using the Gaussian 03 program package.
  • Geometry Optimization: The molecular structures of all possible 3-atz tautomers are fully optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. For higher accuracy, the MP2 method with the same basis set is also used.
  • Solvent Effects: Solvent interactions are incorporated using the Polarizable Continuum Model (PCM). The geometry of the solute molecule is re-optimized within the reaction field of various solvents.
  • Vibrational Analysis: Vibrational frequencies, along with IR and Raman intensities, are calculated for the most stable tautomer in different environments to compare with experimental spectra.

Experimental Verification [1]

  • Sample Preparation: A commercial 3-atz sample is used without further purification.
  • FT-IR Spectroscopy: The infrared spectrum is recorded in the 4000–400 cm⁻¹ region using a KBr disc preparation.
  • Raman Spectroscopy: The Raman spectrum is recorded between 3500 and 50 cm⁻¹ using a 1064 nm Nd:YAG laser for excitation.
  • Solution Spectra: Infrared spectra in solution (DMSO and water) are obtained using a liquid cell to assess solvent-induced shifts.

The following workflow diagram illustrates the integration of these computational and experimental methods.

G cluster_comp Computational Workflow cluster_exp Experimental Workflow Start Start Study Comp Computational Modeling Start->Comp Exp Experimental Analysis Start->Exp Compare Data Comparison & Validation Comp->Compare Exp->Compare Results Report Results Compare->Results C1 Tautomer Structure Optimization (DFT, MP2) C2 Apply Solvent Model (PCM) C1->C2 C3 Calculate Properties: Energy, Dipole, Vibrations C2->C3 E1 Sample Preparation (KBr disc, solutions) E2 FT-IR Spectroscopy E1->E2 E3 Raman Spectroscopy E1->E3

Integrated workflow for studying tautomerism and solvent effects.

Implications for Drug Development

The tautomerism and solvent-dependent behavior of this compound have direct and critical implications for pharmaceutical research.

  • Biological Activity: The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, found in drugs with diverse activities, including antiepileptic (lamotrigine), antiviral (triazavirin), and anticancer (bimiralisib) properties [2].
  • Solvent as a Design Tool: Solvent effects influence a drug candidate's release, transport, and absorption within the organism. Understanding these effects is a pivotal tool in rational drug design [1].
  • Case Study: PDK Inhibitors: Recent research has developed a library of This compound derivatives as potent and subtype-selective inhibitors of Pyruvate Dehydrogenase Kinases (PDKs), a target in cancer metabolism [3]. The inhibitory activity of these compounds was assessed using a chemiluminescent ADPGlo Kinase Assay, with many showing strong activity at low micromolar concentrations, highlighting the therapeutic potential of this chemical scaffold [3].

The relationship between the molecular studies and this drug development application is mapped in the following pathway.

G MolPhenomenon Molecular Phenomenon: 3-atz Tautomerism & Solvent Effects DrugDesign Drug Design: 3-atz as a Privileged Scaffold MolPhenomenon->DrugDesign Informs BiologicalTarget Biological Target: e.g., PDK Kinases in Cancer DrugDesign->BiologicalTarget Targeted Inhibition TherapeuticEffect Therapeutic Outcome: Metabolic Impairment & Apoptosis in Cancer Cells BiologicalTarget->TherapeuticEffect Disrupts Disease Pathway

From molecular properties to therapeutic drug action.

References

Thermal Stability vs. Melting Point: A Critical Distinction

Author: Smolecule Technical Support Team. Date: February 2026

For a research and development audience, it is essential to understand that thermal stability and melting point are distinct properties and are not directly correlated [1].

  • Melting Point is a physical change. It is the temperature at which a solid becomes a liquid, with its fundamental chemical structure remaining unchanged. Upon cooling, the substance typically returns to its solid form [1].
  • Thermal Decomposition is a chemical change. It involves the breaking of chemical bonds, leading to the formation of new substances. This change is irreversible [1].

A material with a high melting point may decompose before it ever melts, and conversely, a substance with a low melting point might be highly resistant to decomposition. Therefore, an investigation must measure both parameters.

Experimental Protocols for Characterization

To fully characterize a material's high-temperature behavior, you would employ a combination of the following techniques. The workflow for such an investigation typically follows a logical sequence, which can be visualized in the diagram below.

G Start Sample Preparation A Thermogravimetric Analysis (TGA) Start->A B Differential Scanning Calorimetry (DSC) Start->B C Hot-Stage Microscopy (HSM) Start->C D Isothermal Stability Testing Start->D E Data Synthesis & Report A->E Onset Temp. B->E Melting Point C->E Visual Changes D->E Time-based Degradation

Experimental workflow for thermal characterization, integrating multiple techniques for comprehensive analysis.

The table below summarizes the key experimental methods used in such a workflow.

Technique Core Measurement Key Data Output Protocol Summary
Thermogravimetric Analysis (TGA) Mass change vs. temperature/time [2] Onset temperature of decomposition; thermal stability profile [2] Sample heated in controlled furnace (air/inert gas); mass measured continuously [2].
Differential Scanning Calorimetry (DSC) Heat flow into/out of sample vs. temperature [2] Melting point (endotherm); glass transition; crystallization [2] Sample & reference heated identically; energy difference to maintain same temperature is measured [2].
Hot-Stage Microscopy (HSM) Visual observation under controlled temperature Direct visualization of melting, sintering, or decomposition Sample viewed on a heating stage; morphological changes recorded [2].
Isothermal Stability Testing Property retention over time at fixed temperature [2] Quantitative data on property degradation (e.g., strength loss over time) [2] Samples held at target temp. for set durations; properties measured post-test [2].

Key Factors Influencing Thermal Stability

When interpreting data from the above protocols, the thermal stability of any material is not an intrinsic property but is controlled by several factors [2]. Understanding these is key to improving a material's performance. The relationships between these factors and thermal stability are complex, as illustrated below.

G A Chemical Composition & Bond Strength Stable High Thermal Stability A->Stable Stronger Bonds Unstable Low Thermal Stability A->Unstable Weaker Bonds B Microstructure B->Stable Fine, Stable Grains B->Unstable Coarse, Unstable Grains C Presence of Impurities or Additives C->Stable Stabilizing Agents C->Unstable Reactive Impurities D Service Environment (Air, Vacuum, Load) D->Stable Inert, No Load D->Unstable Oxidizing, Under Load

Primary factors controlling material thermal stability, showing pathways to high or low stability.

A Practical Path Forward for Your Research

Since "3-ATZ" remains ambiguous, I suggest the following steps to find the specific information you need:

  • Clarify the Compound's Identity: Confirm if "3-ATZ" refers to Alumina Toughened Zirconia or another compound (e.g., a chemical inhibitor). Consulting patent literature or the specific research paper you are following may provide clarity.
  • Search with Precise Terminology: If it is the ceramic, use its full name or abbreviations like "3Y-TZP" or "ATZ ceramic" in database searches. If it is another compound, try using its systematic chemical name or CAS number.
  • Consult Specialized Databases: For accurate property data, search dedicated materials databases (e.g., NIST Chemistry WebBook, MatWeb) or scientific literature databases (e.g., Scopus, Web of Science) using the refined terminology.

References

Core Chemical Properties and Significance

Author: Smolecule Technical Support Team. Date: February 2026

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, while not a direct aza-analogue, serves as an excellent model system due to its privileged status in medicinal chemistry and its isoelectronic relationship with purines [1].

  • Purine Bioisostere: The TP ring system is isoelectronic with the purine ring, making it a versatile bioisostere in drug design. This replacement can mimic the purine scaffold in biological systems, particularly for targeting enzyme active sites like those in kinases [1].
  • Additional Bioisosteric Roles: Beyond purine mimicry, the TP scaffold can also function as a bioisostere for a carboxylic acid functional group and an N-acetyl fragment of ε-N-acetylated lysine, highlighting its versatility [1].
  • Metal Chelation: Three nitrogen atoms in the TP ring provide accessible electron pairs, making it an effective ligand for forming metal complexes. This property has been exploited in developing anti-cancer and anti-parasitic agents [1].

Synthetic Methodologies

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines and related frameworks primarily relies on annulation reactions, offering flexibility for introducing diverse substitutions [1].

G A 1,2,4-Aminotriazole (10) C 1,3-Dicarbonyl or α,β-Unsaturated System A->C Cyclocondensation B Pyrimidine Derivatives (e.g., 12, 14) D Carbonyl Compound or Oxidative Conditions B->D Cyclocondensation/ Oxidative Cyclization E TP Derivative (11) (Subst. at 2,5,6,7) C->E F Intermediate (e.g., 13) D->F G 1,2,4-Triazolo[1,5-a]pyrimidine (TP) Final Product F->G Dimroth Rearrangement or Acidic Conditions

Synthetic Pathways to 1,2,4-Triazolo[1,5-a]pyrimidines. Key routes involve annulation of 1,2,4-aminotriazole or functionalized pyrimidine precursors [1].

Biological Activities and Therapeutic Applications

These heterocyclic systems demonstrate a wide spectrum of potent biological activities, underpinning their value in drug discovery.

Anticancer Activity of 1,2,4-Triazolo[1,5-a]pyrimidine Indole Derivatives [2]

The table below summarizes the anti-proliferative activity (IC50 in μmol/L) of selected hybrid compounds against human cancer cell lines.

Compound MGC-803 (Gastric) HCT-116 (Colorectal) MCF-7 (Breast)
H5 12.4 ± 0.41 13.1 ± 0.42 28.1 ± 0.92
H9 15.1 ± 0.47 15.4 ± 0.32 >80
H12 9.47 ± 0.21 9.58 ± 0.48 13.1 ± 0.39
H18 17.5 ± (data incomplete) (data not shown) (data not shown)
5-Fu (Positive Control) (Data used for comparison in study)
  • Mechanism of Action: Compound H12 exhibited the strongest activity and was found to dose-dependently inhibit the ERK signaling pathway, decreasing phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. It also induced G2/M cell cycle arrest and apoptosis in MGC-803 cells [2].
Other Significant Pharmacological Activities
  • Anti-inflammatory & Analgesic: Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines show significant anti-inflammatory and analgesic activities, with compounds 9, 13, and 14a identified as the most potent. These agents are developed as alternatives to traditional NSAIDs to reduce gastrointestinal side effects [3].
  • Antiviral: 1,2,4-Triazolo[1,5-a]pyrimidine-2-carboxamide scaffolds have been designed as disruptors of the PA-PB1 subunit interaction in the influenza virus RNA-dependent RNA polymerase (RdRP) [4].
  • Antimicrobial & Antifungal: Novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines demonstrate high antibacterial and antifungal activities against pathogens like E. coli, P. aeruginosa, S. aureus, and C. albicans, comparable to commercial antibiotics [5].
  • Anti-malarial: A quantitative structure-activity relationship (QSAR) model was built for 125 congeners of 1,2,4-TAP, successfully predicting anti-malarial activity against Plasmodium falciparum [6].

Quantitative Structure-Activity Relationship (QSAR) Insights

Machine learning-based QSAR modeling provides a data-driven approach to optimize heterocyclic compounds for desired properties.

G A 125 1,2,4-TAP Congeners (ChEMBL Database) B Calculate 306 Molecular Descriptors (Padel 3.3.0 Software) A->B C Feature Selection (Recursive Feature Elimination - RFE) B->C D Build & Validate ML Models (kNN, SVR, RFR, etc.) C->D E Predictive QSAR Model Guides Design of Potent Analogs D->E

QSAR Modeling Workflow for Anti-malarial 1,2,4-TAP Analogs. Machine learning models predict activity based on key molecular descriptors to guide rational design [6].

  • Key Molecular Descriptors: The most significant variables for predicting anti-malarial pIC50 include npr1, pmi3, slogP, vsurf-CW2, and vsurf-W2 [6].
  • Model Performance: Algorithms like k-Nearest Neighbors (kNN), Support Vector Regressor (SVR), and Random Forest Regressor (RFR) demonstrated strong robustness and reliability in predicting activity [6].

Experimental Protocols

The following methodology provides a general, adaptable procedure for synthesizing novel heterocyclic systems, representative of approaches used in the field [5].

General Procedure for Heterocyclization under Reflux

This example outlines the synthesis of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines [5].

  • Reaction Setup: A mixture of starting materials (e.g., 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles) and a bifunctional reagent (e.g., chloromethyl biphenyl-phosphanoxide, phenacyl bromide, diethyl oxalate) in a 1:1 molar ratio is prepared in a suitable solvent (e.g., 100 mL of Ethanol-DMF or Tetrahydrofuran (THF)).
  • Catalyst/Base: In some cases, a base like triethylamine (TEA, ~0.5 mL) is added.
  • Reaction Execution: The reaction mixture is heated under reflux for 3-6 hours, with progression monitored by TLC.
  • Work-up: The mixture is cooled and poured into ice. The resulting solid precipitate is collected by vacuum filtration.
  • Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the pure final compound.

Characterization Techniques

  • Melting Point: Determined using a melting point apparatus (e.g., Stuart Scientific) [3] [5].
  • FTIR Spectroscopy: Performed on a spectrometer (e.g., Perkin Elmer) to identify functional groups [3] [5].
  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded (e.g., on a Bruker DPX 400 MHz spectrometer) in deuterated DMSO or CDCl3 to confirm molecular structure [3] [5].
  • Mass Spectrometry: Mass spectra are acquired using instruments like a Shimadzu GC/MS-QP-5050A to determine molecular weight [3] [5].

References

3-amino-1,2,4-triazine supramolecular self-assembly

Author: Smolecule Technical Support Team. Date: February 2026

Overview of 3-Amino-1,2,4-triazine

This compound is a nitrogen-rich heterocyclic compound. A single-crystal X-ray diffraction study reveals that in its solid state, the molecules form one-dimensional chains through intermolecular hydrogen bonding interactions [1]. This inherent ability to form directional non-covalent bonds makes it a potential building block for constructing more complex supramolecular architectures.

Primary Research Applications and Protocols

While direct studies on its self-assembly are scarce, this compound serves as a crucial precursor in creating compounds with advanced self-assembly properties and biological activity.

Drug Discovery: Pyruvate Dehydrogenase Kinase (PDK) Inhibitors

Researchers have designed and synthesized a library of this compound derivatives as selective PDK1 inhibitors for treating pancreatic ductal adenocarcinoma [2]. The methodology below outlines the key steps for creating and evaluating these compounds.

workflow Ligand-Based\nHomology Modeling Ligand-Based Homology Modeling Design & Synthesis of\nthis compound\nDerivatives Design & Synthesis of This compound Derivatives Ligand-Based\nHomology Modeling->Design & Synthesis of\nthis compound\nDerivatives In Silico Docking\n(ATP-binding site of PDK1) In Silico Docking (ATP-binding site of PDK1) Design & Synthesis of\nthis compound\nDerivatives->In Silico Docking\n(ATP-binding site of PDK1) In Vitro Biochemical\nScreening In Vitro Biochemical Screening In Silico Docking\n(ATP-binding site of PDK1)->In Vitro Biochemical\nScreening 2D & 3D Cell-Based\nAssays 2D & 3D Cell-Based Assays In Vitro Biochemical\nScreening->2D & 3D Cell-Based\nAssays In Vivo Studies on\nMouse Tumor Model In Vivo Studies on Mouse Tumor Model 2D & 3D Cell-Based\nAssays->In Vivo Studies on\nMouse Tumor Model

Diagram of the experimental workflow for developing this compound-based PDK1 inhibitors.

The experimental protocol involves a multi-stage validation process [2]:

  • Design and Synthesis: A library of this compound derivatives was created using a molecular hybridization approach.
  • In Silico Studies: Molecular modeling and docking studies were performed to confirm that the designed ligands fit into the ATP-binding site of the PDK1 enzyme.
  • In Vitro Profiling:
    • Biochemical Screening: Compounds were tested for their potency and selectivity in inhibiting PDK enzyme activity.
    • Cell-Based Assays: Efficacy was evaluated in 2D cell cultures and 3D spheroids of human pancreatic cancer cells. Cellular mechanistic studies confirmed the compounds induced death by impairing the PDH/PDK axis, causing metabolic and redox stress.
  • In Vivo Validation: The most promising compound was tested in a highly aggressive mouse model of Kras-mutant pancreatic cancer, demonstrating targeted inhibition and antitumor efficacy.
Self-Assembly of Energetic Materials

A common strategy in energetic materials research is to use supramolecular self-assembly to improve the oxygen balance and performance of explosives. Although not specifically for this compound, a closely related compound, 3-picrylamino-1,2,4-triazole (PATO), was combined with nitric acid (HNO₃) to form a novel energetic material (PATO-N) [3]. The synthesis protocol is as follows:

  • Preparation of PATO-N: PATO was suspended in distilled water at 50°C. A 68% (w/w) nitric acid solution was added dropwise, dissolving the PATO and forming a yellow transparent solution. After stirring for one hour, the solution was left to evaporate at room temperature, yielding yellow needle-like crystals over one week [3].
  • Characterization: The structure was confirmed by single-crystal X-ray diffraction (SXRD). Thermal stability was assessed via TG-DSC, and safety was evaluated through impact sensitivity tests [3].

Data Summary of Triazine-Based Assemblies

The table below summarizes key properties from research on related triazine-based assemblies, illustrating the potential of this chemical family.

Material / Compound Key Property/Interaction Application/Outcome Citation
This compound Forms hydrogen-bonded molecular chains in the crystal structure. Demonstrates inherent supramolecular assembly capability. [1]
PATO-N Energetic Material Co-crystal of PATO and HNO₃; Impact sensitivity (H₅₀) > 112.2 cm. Classified as an insensitive energetic material with improved oxygen balance. [3]
Triazine-based Oligomers Form sequence-selective duplexes with association constants (Kₐ) up to 1.6 × 10⁵ M⁻¹. Serves as a model for supramolecular recognition and self-assembly. [4] [5]

Promising Research Directions

The current literature suggests several promising avenues for future research on :

  • Surface-Mediated Assembly: Inspired by studies on tripodal triazine molecules on metal surfaces [6], you could investigate the self-assembly of this compound derivatives on substrates like Au(111) or Ag(111) using techniques like Scanning Tunneling Microscopy (STM).
  • Functional Co-crystallization: Following the strategy used for PATO-N [3], this compound could be co-crystallized with various organic or inorganic acids to create new functional materials with tailored properties.
  • Complex Architectures: The compound's hydrogen-bonding donor and acceptor sites make it a candidate for constructing more intricate structures like rosettes or porous networks, similar to those formed by 1,3,5-triazine derivatives [7] [8].

References

3-amino-1,2,4-triazine CCDC 192992 structural data

Author: Smolecule Technical Support Team. Date: February 2026

Crystallographic Data Tables

The following tables summarize the key experimental data and geometric parameters for the crystal structure of 3-amino-1,2,4-triazine.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Description
Identification Code CCDC 192992 [1]
Chemical Formula C₃H₄N₄ [1]
Formula Weight 96.10 g·mol⁻¹ [1]
Crystal System Triclinic [1]
Space Group P1 [1]
Unit Cell Parameters a = 5.225 (1) Å, b = 6.166 (1) Å, c = 7.079 (1) Å, α = 84.03 (3)°, β = 76.88 (3)°, γ = 77.81 (3)° [1]
Unit Cell Volume 216.73 (7) ų [1]
Temperature 295 K [1]
Radiation Mo Kα (λ = 0.71073 Å) [1]

Table 2: Hydrogen-Bond Geometry (Å, °) This network stabilizes the crystal structure, forming chains almost parallel to the b-axis [1].

D-H...A D-H (Å) H...A (Å) D...A (Å) D-H...A (°)
N1-H1...N4ᵃ 0.85 (2) 2.21 (2) 3.055 (2) 174 (2)
N5-H5A...N2ᵇ 0.87 (2) 2.17 (2) 3.033 (2) 172 (2)
N5-H5B...N1ᶜ 0.85 (2) 2.32 (2) 3.066 (2) 146 (2)

Symmetry codes: (a) x, y+1, z; (b) -x+1, -y+1, -z+1; (c) -x+1, -y, -z+1 [1]

Experimental Methodology

The following workflow outlines the key steps taken to determine the crystal structure.

G cluster_1 Data Collection Details cluster_2 Software Used Start Crystal Preparation A Data Collection Start->A Single crystal 0.34x0.22x0.18 mm B Structure Solution A->B D1 Diffractometer: Siemens P4 D2 Scan Type: ω/2θ scans D3 Reflections: 2005 measured 1021 independent 668 with I>2σ(I) D4 Absorption Correction: Analytical, face-indexed C Structure Refinement B->C S1 Structure Solution: SHELXS97 S2 Structure Refinement: SHELXL97 S3 Molecular Graphics: SHELXTL

Experimental workflow for CCDC 192992 structure determination.

Key Structural Findings

The analysis of the crystal structure revealed several important features:

  • Molecular Structure: The 1,2,4-triazine ring is aromatic but significantly distorted from a regular hexagon. The smallest internal angle is at C3—N4—C5, attributed to the steric effect of the lone-pair electrons on the nitrogen atom (N4) as predicted by valence-shell electron-pair repulsion (VSEPR) theory [1].
  • Hydrogen-Bonding Network: In the crystal, each molecule participates in four hydrogen bonds, acting twice as a donor and twice as an acceptor. This forms chains of molecules that run almost parallel to the crystallographic b-axis [1].
  • π-π Interactions: The hydrogen-bonded chains form parallel stacks. Within a stack, the planar triazine rings are separated by approximately 2.88 Å, indicating significant π-π interactions between the aromatic systems [1].
  • Comparison with Calculated Geometry: The structure was compared with gas-phase ab initio calculations (HF/6-31G(d,p) level). The ring distortion observed in the crystal was also present in the optimized structure of an isolated molecule, indicating the distortion is primarily intrinsic rather than solely caused by crystal packing [1].

Research Context

This structural study is part of broader research into the solid-state chemistry of triazine derivatives, which are of interest for their ability to form supramolecular structures through multiple hydrogen bonds [1]. Beyond fundamental crystallography, the this compound scaffold is relevant to drug discovery; for example, its derivatives have been investigated as selective PDK1 inhibitors with therapeutic potential in pancreatic ductal adenocarcinoma [2].

References

3-amino-1,2,4-triazine VSEPR theory ring distortion

Author: Smolecule Technical Support Team. Date: February 2026

Structural Distortion Explained by VSEPR Theory

In the crystal structure, the planar six-membered aromatic ring shows significant distortion from an ideal hexagon. The internal C3–N4–C5 angle is notably smaller than 120°, a direct result of the steric effect of a lone-pair electron on the N4 atom, consistent with VSEPR theory predictions [1].

This distortion is intrinsic to the molecule's electronic structure. Gas-phase ab initio molecular-orbital calculations (HF/6-31 G(d,p) level) on an isolated molecule show a similar bond angle pattern, confirming the distortion results mainly from lone-pair electron repulsion, with crystal packing and hydrogen bonding having a lesser influence [1].

Quantitative Structural Data

The table below summarizes key structural parameters from single-crystal X-ray diffraction, comparing the distorted ring angles with an ideal hexagon.

Bond Angle within the Ring Measured Value Comparison to Ideal 120°
C3—N4—C5 Significantly smaller than 120° [1] Smaller
C6—N1—N2 Less distorted [1] Closer
C3—N2—N1 Less distorted [1] Closer

The N–N and N–C bond lengths in the crystal are comparable to other N-heteroaromatic derivatives but are slightly longer than those in the optimized gas-phase molecule [1].

Experimental Protocol for Crystal Structure Analysis

The structural data for 3-amino-1,2,4-triazine was obtained through the following methodology [1]:

  • 1. Crystallization: Light yellow crystals were obtained by sublimation under vacuum with a temperature gradient.
  • 2. Data Collection: A single-crystal X-ray diffraction experiment was performed on a Siemens P4 diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 295 K.
  • 3. Data Processing:
    • Cell Refinement: Used the XSCANS software suite.
    • Structure Solution: Solved with SHELXS97.
    • Structure Refinement: Refined on F² using SHELXL97.
  • 4. Crystal System: Triclinic, space group P1.
  • 5. Refinement Details: All hydrogen atom parameters were refined. The final R-factor was 0.034.

Supramolecular Structure and Role in Drug Discovery

The molecular distortion occurs within a broader supramolecular architecture. In the crystal, each molecule forms four hydrogen bonds (two as donor, two as acceptor), creating chains that run almost parallel to the b-axis [1]. These chains stack with a short π–π interaction distance of approximately 2.88 Å, indicating strong aromatic ring interactions [1].

The this compound scaffold is a privileged structure in medicinal chemistry [2]. Recent research uses it to develop Pyruvate Dehydrogenase Kinase (PDK) inhibitors for targeting metabolic vulnerabilities in aggressive cancers like KRAS-mutant pancreatic ductal adenocarcinoma [3] [4] [5]. The molecule's ability to form multiple hydrogen bonds is key for supramolecular structure formation and for properly positioning the inhibitor inside enzyme ATP-binding sites [1] [3].

The following diagram illustrates the relationship between the core structure of this compound and its resulting properties and research applications.

G Core This compound Core Prop1 Electronic Structure (Nitrogen Lone Pairs) Core->Prop1 Prop2 Molecular Distortion (VSEPR Theory) Core->Prop2 Prop3 Hydrogen Bonding Capacity Core->Prop3 App2 Supramolecular Chemistry (Self-assembly) Prop1->App2 Governs App1 Solid-State Crystal Packing (Chains & π-π stacks) Prop2->App1 Influences Prop3->App1 Stabilizes App3 Medicinal Chemistry (PDK Inhibitor Scaffold) Prop3->App3 Enables

References

3-amino-1,2,4-triazine ab initio molecular orbital calculations

Author: Smolecule Technical Support Team. Date: February 2026

Computational Studies & Methodologies

Ab initio calculations provide insights into the intrinsic electronic structure and properties of 3-amino-1,2,4-triazine, which are crucial for understanding its behavior in the solid state and in biological applications [1] [2] [3].

The table below summarizes the key computational studies and their parameters:

Study Focus Computational Method & Basis Set Key Objectives & Comparisons Software Used
Gas-Phase Geometry & Crystal Structure [1] HF/6-31G(d,p) Compare optimized gas-phase geometry with X-ray crystal structure to assess ring distortion and effects of hydrogen bonding. Not specified
Tautomerism & Solvent Effects [3] DFT (B3LYP) & MP2 with 6-311++G(d,p) Identify the most stable tautomer; analyze effects of different solvents (chloroform, ACN, DMSO, water) on geometry, vibrations, and charge distribution. Gaussian 03, GaussView

Detailed Experimental & Computational Protocols

For researchers looking to replicate or build upon these studies, here are the detailed methodologies:

Protocol for Gas-Phase Geometry Optimization and Crystal Comparison [1]
  • Objective: To determine the geometry of an isolated this compound molecule and understand the impact of crystal packing forces.
  • Methodology:
    • Perform a fully optimized geometry calculation at the HF/6-31G(d,p) level for an isolated molecule.
    • Compare the calculated bond lengths, angles, and dihedral angles of the triazine ring with those obtained from single-crystal X-ray diffraction data.
    • Analyze differences (e.g., slightly longer bonds in the crystal) to attribute them to hydrogen-bonding systems and crystal packing effects.
Protocol for Tautomer Stability and Solvent Effect Analysis [3]
  • Objective: To find the most stable molecular form and investigate how solvents influence molecular properties.
  • Methodology:
    • Tautomer Optimization: Model all possible tautomers and conformers of this compound. Optimize their geometries in the gas phase using DFT/B3LYP/6-311++G(d,p) and calculate their total energies to identify the most stable form.
    • Solvent Effect Calculation: Use the Polarizable Continuum Model (PCM) to simulate the solvent environment. Fully re-optimize the molecular geometry and calculate vibrational frequencies, dipole moments, and atomic charges in different solvents (e.g., chloroform, acetonitrile, DMSO, water).
    • Vibrational Spectroscopy: Calculate the IR and Raman spectra for the most stable tautomer in both the gas phase and solution. Compare these with experimental spectra recorded in solid state (KBr disc), DMSO, and water to validate the computational model.

Key Quantitative Findings from Computational Studies

The following table compares key geometrical parameters from computational studies with experimental X-ray data, highlighting the accuracy of different methods [1] [3].

Parameter X-Ray Diffraction (Crystal) [1] HF/6-31G(d,p) (Gas) [1] DFT/B3LYP/6-311++G(d,p) (Gas) [3] MP2/6-311++G(d,p) (Gas) [3]
Bond Lengths (Å)
N1-N2 ~1.33 Similar trend, generally slightly shorter than in crystal Deviation within 0.004 Å Deviation within 0.011 Å
C3-N4 ~1.34
Bond Angles (°)
C3-N4-C5 Significantly < 120° Similar correlation observed Deviation within 0.251° Deviation within 0.338°
C6-N1-N2 / C3-N2-N1 Less distorted
Primary Conclusion Ring distortion from ideal geometry due to lone-pair repulsion and hydrogen bonding. Calculated gas-phase geometry reproduces the ring distortion, indicating it is primarily intrinsic. Excellent agreement with experimental data, validating it for further property analysis. Good agreement, slightly larger deviations than DFT.

Application in Drug Discovery

The this compound scaffold is significant in medicinal chemistry. Computational studies support the design of derivatives, such as PDK inhibitors, by providing insights into stable molecular geometry and electronic properties that facilitate target binding [2]. The core structure's ability to form multiple hydrogen bonds is key to developing supramolecular structures and effective inhibitors for aggressive cancers like KRAS-mutant pancreatic ductal adenocarcinoma [1] [2].

Research Workflow Visualization

The diagram below outlines the general computational workflow for studying this compound, based on the methodologies from the cited research.

G Start Start: Define Study Objective MethodSelect Select Computational Method (HF, DFT, MP2) Start->MethodSelect BasisSet Choose Basis Set (e.g., 6-31G(d,p), 6-311++G(d,p)) MethodSelect->BasisSet GeoOpt Geometry Optimization (Gas Phase) BasisSet->GeoOpt CompareXray Compare with X-ray Data GeoOpt->CompareXray For validation SolventModel Apply Solvent Model (PCM) GeoOpt->SolventModel For solution studies PropCalc Property Calculation: - Vibrational Frequencies - Dipole Moments - Atomic Charges SolventModel->PropCalc Analyze Analyze Results: - Tautomer Stability - Solvent Effects - Hydrogen Bonding PropCalc->Analyze

Research workflow for this compound computational studies.

Key Insights for Researchers

  • Method Selection: HF calculations provide a good baseline, but DFT/B3LYP with a triple-zeta basis set (6-311++G(d,p)) offers superior accuracy for energy comparisons and spectroscopic predictions [3].
  • Solvent is Crucial: For biological applications, always include solvent effects (e.g., via PCM). Molecular properties like dipole moment can change significantly from the gas phase to aqueous solution [3].
  • Solid-State vs. Molecular: Remember that crystal structures include packing forces. Ab initio gas-phase calculations help you disentangle intrinsic molecular properties from intermolecular interactions present in the solid state [1].

References

Application Note: Sonogashira Coupling of 3-Amino-6-bromo-1,2,4-triazine

Author: Smolecule Technical Support Team. Date: February 2026

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, found in compounds with documented anticancer, antimicrobial, and antiviral activities [1] [2]. The 3-amino-6-bromo derivative is a particularly useful synthetic intermediate. The bromine atom at the C6 position is amenable to palladium-catalyzed cross-coupling, providing a rapid route to diversify the core structure.

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is an excellent method for this purpose. It forges a carbon-carbon bond between the electron-deficient triazine ring and an alkynyl moiety, yielding conjugated systems that can enhance interactions with biological targets [3] [4].

Experimental Protocol

This protocol is adapted from recent literature on coupling heterocyclic bromides, specifically triazines and tetrazines [4] [5] [6], and leverages developments in copper-free conditions to minimize alkyne homocoupling side reactions [7].

Objective

To synthesize 3-amino-6-(phenylethynyl)-1,2,4-triazine from 3-amino-6-bromo-1,2,4-triazine and phenylacetylene via a palladium-catalyzed Sonogashira cross-coupling reaction.

Materials
  • Reactants: 3-Amino-6-bromo-1,2,4-triazine, Phenylacetylene
  • Catalyst System: Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
  • Ligand: If required by the specific palladium precursor
  • Base: Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
  • Inert Atmosphere: Argon or Nitrogen gas
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3-amino-6-bromo-1,2,4-triazine (1.0 equiv, e.g., 0.2 mmol) and the palladium catalyst (2-5 mol%). Flush the system with an inert gas (N₂/Ar).
  • Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous solvent (2-4 mL), the terminal alkyne (1.2 - 1.5 equiv), and the base (2.0 - 3.0 equiv).
  • Reaction Execution: Stir the reaction mixture at room temperature or under mild heating (e.g., 60°C). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Separate the organic layer and dry it over anhydrous sodium sulfate.
  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel to obtain the desired pure coupled product.

Critical Reaction Parameters & Data

The tables below summarize the key variables for this transformation.

Table 1: Reaction Component Screening

Component Role Options & Considerations
Palladium Source Primary Catalyst Pd(PPh₃)₄: Common, air-sensitive. [8] PdCl₂(PPh₃)₂: Also widely used. [3] Palladacycles/Nanoparticles: For copper-free, heterogeneous conditions. [3] [7]
Co-catalyst (CuI) Traditional Co-catalyst Can accelerate transmetalation but may promote Glaser homocoupling of alkynes. Copper-free conditions are often preferred for cleaner reactions. [7]
Base Acid Scavenger Amines (Et₃N, iPr₂NH): Common, also serve as solvent. In copper-free routes, the base deprotonates the terminal alkyne. [7] [8]
Solvent Reaction Medium THF, MeCN, DMF. Newer, greener systems use water with surfactants (e.g., HandaPhos) under mild conditions. [3] [9]

Table 2: Optimized Conditions & Expected Outcomes

Parameter Recommended Conditions Notes & Rationale
Catalyst Loading 2-5 mol% Pd Lower loadings (ppm level) possible with advanced ligands like HandaPhos in water. [3]
Temperature Room Temp. to 60°C Mild heating can improve reaction rate without decomposition.
Atmosphere Inert (N₂/Ar) Standard for Pd-catalyzed reactions to prevent catalyst oxidation. Some modern protocols are aerobic. [3]
Reaction Time 2-12 hours Monitor by TLC.
Expected Yield Moderate to High Yields can vary based on alkyne sterics and electronics.

Workflow & Reaction Pathway

The following diagram illustrates the logical workflow for the Sonogashira coupling of 3-amino-6-bromo-1,2,4-triazine and the catalytic cycle that facilitates the transformation.

Start Start: Plan Synthesis Setup Reaction Setup: - Charge RBF with substrate, catalyst - Flush with inert gas Start->Setup Add Add Reagents: - Solvent - Terminal alkyne - Base Setup->Add React Stir Reaction (RT or mild heat) - Monitor by TLC Add->React Workup Work-up: - Dilute with EtOAc - Wash with H₂O, brine - Dry (Na₂SO₄) React->Workup Purify Purification: - Concentrate - Flash Chromatography Workup->Purify End End: Pure Product Purify->End

Diagram 1: Experimental workflow for the Sonogashira coupling reaction.

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd With R-X RPdX R-Pd(II)-X Complex OxAdd->RPdX AlkyneCoord π-Alkyne-Pd Complex RPdX->AlkyneCoord Alkyne coordination PdAcetylide Pd(II)-Acetylide Complex AlkyneCoord->PdAcetylide Deprotonation by base RedElim Reductive Elimination PdAcetylide->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Alkyne Product RedElim->Product

Diagram 2: Simplified copper-free Sonogashira catalytic cycle [7] [8]. The palladium catalyst undergoes oxidative addition with the bromo-triazine, coordinates and deprotonates the terminal alkyne, and finally undergoes reductive elimination to form the new C–C bond.

Conclusion

This protocol provides a robust and modular method for functionalizing the 1,2,4-triazine core. The Sonogashira coupling is a powerful tool for generating a library of alkynyl-triazine derivatives. These compounds are highly valuable for screening in various biological assays, including as potential neddylation inhibitors in oncology or as antimicrobial agents [1] [10]. The move towards copper-free and aqueous reaction conditions makes this methodology increasingly aligned with the principles of green and sustainable chemistry [7] [9].

References

Comprehensive Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 3-Amino-1,2,4-triazine for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Triazine Chemistry and Cross-Coupling Applications

The 1,2,4-triazine nucleus represents a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties and versatility in synthetic optimization. As a nitrogen-rich heterocycle, this structure serves as a key building block for numerous therapeutic agents, with demonstrated applications in anticancer, antiviral, antimicrobial, and anti-inflammatory treatments [1]. The strategic incorporation of substituents via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has emerged as a powerful methodology for generating structural diversity around the triazine core. This approach enables efficient carbon-carbon bond formation under mild conditions with excellent functional group tolerance, making it particularly valuable for lead optimization campaigns in pharmaceutical development.

The 3-amino-1,2,4-triazine derivative serves as an especially valuable intermediate due to the presence of the amino group, which provides both electronic modulation of the heterocyclic system and an additional handle for further functionalization. Recent studies have demonstrated that Suzuki-Miyaura cross-coupling on halogenated this compound precursors enables the introduction of various aromatic, heteroaromatic, and even alicyclic substituents, significantly expanding the accessible chemical space for biological evaluation [1] [2]. The application of these methods has yielded compounds with improved pharmacological profiles, including enhanced target affinity, metabolic stability, and physicochemical properties compared to their parent structures.

Synthetic Approaches to Functionalized 1,2,4-Triazines

Overview of Synthetic Methodologies

The synthesis of functionalized 1,2,4-triazines has evolved substantially, with several efficient methodologies being developed to access variously substituted derivatives:

  • Condensation Approaches: Traditional synthetic routes to the 1,2,4-triazine core often involve condensation reactions between appropriately functionalized precursors, such as the reaction of 2-nitroaniline derivatives with cyanamide to form benzotriazine oxides, which can serve as advanced intermediates for further elaboration [3]. These methods typically provide access to the core heterocyclic structure but offer limited flexibility for introducing diverse substituents at later stages of synthesis.

  • Palladium-Catalyzed Cross-Coupling: The application of transition metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, has revolutionized triazine chemistry by enabling the introduction of diverse substituents at various positions on the heterocyclic core [3] [1]. These methods allow for the efficient decoration of the triazine scaffold with aryl, heteroaryl, vinyl, and alkyl groups, significantly expanding the structural diversity accessible from common halogenated precursors.

  • Sequential Functionalization Strategies: Advanced synthetic approaches often employ orthogonal protection and sequential functionalization strategies, wherein different positions on the triazine core are modified in a specific order to achieve the desired substitution pattern [1]. This approach is particularly valuable for accessing complex triazine derivatives bearing multiple distinct substituents, which would be challenging to incorporate via direct synthesis.

Comparative Analysis of Cross-Coupling Methodologies

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for 1,2,4-Triazine Functionalization

Reaction Type Triazine Substrate Coupling Partner Key Conditions Applications Representative Yield Range
Suzuki-Miyaura 6-Bromo-3-amino-1,2,4-triazine Aryl/heteroaryl boronic acids Pd(OAc)₂, SPhos or PCy₃, K₃PO₄ or Cs₂CO₃, toluene/water (3:1), 110°C, 24h Introduction of aromatic and heteroaromatic substituents 58-87% [1]
Sonogashira 6-Bromo-3-amino-1,2,4-triazine Terminal alkynes Pd(0) catalyst, CuI, Et₃N, THF, 65°C, 18h Installation of alkynyl spacers for further elaboration 58-87% [1]
Buchwald-Hartwig Halo-1,2,4-benzotriazine 1-oxides Amines Pd(OAc)₂, ligand, base, sealed tube, 110°C Formation of C-N bonds for amino-functionalized derivatives Moderate to good yields [3]

Detailed Experimental Protocols

Suzuki-Miyaura Cross-Coupling of 6-Bromo-3-amino-1,2,4-triazine
3.1.1 Reagents and Materials

Table 2: Required Reagents and Materials for Suzuki-Miyaura Cross-Coupling

Reagent/Material Specification Purpose Handling Precautions
6-Bromo-3-amino-1,2,4-triazine ≥95% purity Coupling substrate Light-sensitive, store under inert atmosphere
Boronic acids ≥95% purity Coupling partner Store under anhydrous conditions
Palladium acetate (Pd(OAc)₂) ≥99.9% metal basis Catalyst precursor Air-sensitive, store in desiccator
SPhos ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) ≥97% purity Ligand for palladium Air-sensitive, store under nitrogen
Potassium phosphate (K₃PO₄) Anhydrous, ≥98% Base Hygroscopic, store in sealed container
Toluene Anhydrous, ≥99.8% Solvent Flammable, use in well-ventilated area
Deionized water HPLC grade Co-solvent N/A
Nitrogen/Argon gas High purity (≥99.99%) Inert atmosphere Use with proper ventilation
3.1.2 Step-by-Step Procedure
  • Reaction Setup: In a dried Schlenk tube or sealed reaction vessel, combine 6-bromo-3-amino-1,2,4-triazine (1.0 equiv, typically 0.5-1.0 mmol scale), the appropriate boronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), and SPhos ligand (10 mol%).

  • Addition of Solvent and Base: Under an inert atmosphere (N₂ or Ar), add the solvent mixture of toluene and water (3:1 v/v, 0.1 M concentration with respect to triazine substrate) followed by K₃PO₄ (2.0 equiv).

  • Reaction Conditions: Seal the reaction vessel and heat the mixture at 110°C with vigorous stirring for 24 hours. Monitor reaction progress by TLC or LC-MS at appropriate intervals.

  • Work-up Procedure: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with brine (10 mL). Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2 × 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with appropriate solvent systems (typically gradient of ethyl acetate/hexane or methanol/dichloromethane).

  • Characterization: Characterize the purified products by ( ^1 \text{H} ) NMR, ( ^{13} \text{C} ) NMR, and HRMS to confirm structure and assess purity.

3.1.3 Troubleshooting Guide
  • Low Conversion: If starting material remains after 24 hours, consider increasing catalyst loading to 10 mol% Pd(OAc)₂ or extending reaction time to 36 hours. Ensure the boronic acid is fresh and of high purity.

  • Formation of By-products: Homocoupling of boronic acid can occur if oxygen is present in the reaction mixture. Ensure thorough degassing of solvents and maintenance of inert atmosphere throughout the reaction.

  • Decomposition of Starting Material: Some triazine N-oxides may be sensitive to prolonged heating. If decomposition is observed, consider reducing reaction temperature to 90-100°C or using alternative ligands such as PCy₃.

  • Difficulty in Purification: Polar by-products can sometimes complicate purification. In such cases, consider using a pre-adsorption technique on silica gel before column chromatography or employing alternative purification methods such as recrystallization.

Sequential Functionalization: Amination Followed by Cross-Coupling

For triazine substrates bearing multiple reactive sites, sequential functionalization approaches often yield optimal results:

  • Chichibabin Amination: Begin with 6-bromo-1,2,4-triazin-3-amine (12.31 mmol) in aqueous ammonium solution. Stir vigorously for 20-30 minutes before adding potassium permanganate (18.50 mmol) portion-wise. Continue stirring at room temperature for 24 hours. Remove excess solvent under reduced pressure and extract the resulting dark brown crude solid with hot isopropanol to obtain 3,5-diamino-1,2,4-triazine derivative in approximately 42% yield [1].

  • Selective Suzuki-Miyaura Coupling: Employ the aminated intermediate in the standard Suzuki-Miyaura protocol outlined in section 3.1.2, noting that the presence of amino groups may influence reaction kinetics and optimal conditions.

Reaction Workflow and Strategic Planning

Triazine Functionalization Pathway

G Start Start: Halogenated Triazine Substrate SM 6-Bromo-3-amino- 1,2,4-triazine Start->SM Route1 Suzuki-Miyaura Cross-Coupling SM->Route1 Route2 Sonogashira Cross-Coupling SM->Route2 Route3 Chichibabin Amination SM->Route3 P1 3-Amino-5,6-disubstituted 1,2,4-triazine Route1->P1 Aryl/Heteroaryl Boronic Acids P2 3-Amino-6-alkynyl 1,2,4-triazine Route2->P2 Terminal Alkynes P3 3,5-Diamino- 1,2,4-triazine Route3->P3 NH3, KMnO4 App1 Kinase Inhibitor Candidates P1->App1 App2 Antiviral Compound Precursors P2->App2 App3 Antimalarial Agent Derivatives P3->App3

Figure 1: Strategic Pathways for Triazine Functionalization via Cross-Coupling Chemistry. This workflow illustrates the major synthetic routes accessible from common halogenated triazine precursors, highlighting the diversification potential through Suzuki-Miyaura, Sonogashira, and amination reactions.

Experimental Process Flow

G Step1 Reaction Setup: - Charge substrates - Add catalyst/ligand - Purge with inert gas Step2 Solvent & Base Addition: - Toluene/Water (3:1) - Potassium phosphate - Ensure anhydrous conditions Step1->Step2 Step3 Heating & Monitoring: - 110°C, 24 hours - Sealed tube - Monitor by TLC/LCMS Step2->Step3 Step4 Work-up: - Cool to RT - Dilute with EtOAc - Wash with brine Step3->Step4 Step5 Purification: - Column chromatography - Solvent gradient - Fractions analysis Step4->Step5 Step6 Characterization: - NMR spectroscopy - Mass spectrometry - Purity assessment Step5->Step6

Figure 2: Experimental Workflow for Suzuki-Miyaura Cross-Coupling of Triazine Derivatives. This process flow outlines the key experimental operations from reaction setup through final characterization of coupled products.

Pharmaceutical Applications and Case Studies

Kinase Inhibitor Development

The pyrrolo[2,1-f][1,2,4]triazine core has emerged as a privileged structure in kinase inhibitor development, with several candidates advancing to clinical trials. Brivanib alaninate, an FDA-approved VEGFR-2 inhibitor for hepatocellular carcinoma, exemplifies the therapeutic potential of this scaffold [4]. Structure-activity relationship (SAR) studies have demonstrated that strategic introduction of aryl substituents at the C-6 position of the triazine core via Suzuki-Miyaura coupling significantly modulates kinase selectivity and potency. Similarly, BMS-690514 and BMS-599626 (EGFR inhibitors in clinical phase II) incorporate diversified triazine cores accessorized through cross-coupling methodologies [4].

Recent investigations have explored the structure-activity relationships of this compound derivatives as potential anticancer agents. Studies demonstrate that electron-withdrawing substituents introduced via Suzuki-Miyaura coupling enhance cytotoxic activity against various cancer cell lines, while electron-donating groups improve solubility and pharmacokinetic properties [1]. These findings highlight the utility of cross-coupling approaches in balancing potency and drug-like properties during lead optimization.

Antiviral Applications

The pyrrolo[2,1-f][1,2,4]triazine nucleus constitutes the active moiety in remdesivir, a broad-spectrum antiviral medication approved for emergency treatment of COVID-19 [4]. Synthetic access to this scaffold relies on efficient functionalization strategies, including palladium-catalyzed cross-couplings, to introduce diverse substituents that modulate antiviral activity against RNA viruses. Additionally, recent studies have revealed anti-norovirus activity of 4-aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides, which inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp) [4].

Additional Therapeutic Applications
  • Antimalarial Agents: 1,2,4-Triazine derivatives have demonstrated promising activity against Plasmodium species, with halogen-containing aromatic substituents introduced via Suzuki coupling showing enhanced efficacy in both in vitro and in vivo models [1].

  • Antimicrobial Compounds: Strategic functionalization of the triazine core with aromatic and heteroaromatic groups has yielded derivatives with potent activity against multidrug-resistant bacterial strains, addressing a critical need in infectious disease treatment [2].

  • Anti-inflammatory Agents: 4-(Phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives synthesized via cross-coupling approaches have shown significant p38 mitogen-activated protein kinase inhibition, representing promising candidates for inflammatory disease treatment [2].

Experimental Optimization and Technical Considerations

Catalyst and Ligand Selection

The choice of palladium catalyst and supporting ligand significantly impacts the efficiency of Suzuki-Miyaura cross-coupling reactions with triazine substrates:

  • Electron-Rich Ligands: Bulky, electron-rich phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and PCy₃ (tricyclohexylphosphine) generally provide superior results for challenging substrates, facilitating oxidative addition to the heteroaryl halide and stabilizing the active palladium(0) species [3].

  • Ligand-to-Metal Ratio: Optimal performance is typically achieved with a ligand-to-palladium ratio of 2:1, ensuring complete coordination and stabilization of the catalytic species throughout the reaction.

  • Alternative Catalysts: For substrates exhibiting poor reactivity with Pd(OAc)₂/SPhos systems, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) may offer improved performance, particularly for sterically hindered coupling partners.

Reaction Parameter Optimization

Several key parameters require careful optimization to achieve maximum yield and purity:

  • Solvent Systems: Mixed aqueous-organic solvent systems (typically toluene/water 3:1 v/v) provide optimal solubility for both organic substrates and inorganic bases while maintaining catalyst stability [3]. For water-sensitive substrates, pure toluene or dioxane may be employed with appropriate adjustment of base concentration.

  • Temperature Profiles: While 110°C generally provides satisfactory conversion for most substrates, temperature screening between 80-120°C is recommended during reaction optimization to balance conversion rate against potential decomposition pathways.

  • Base Selection: Potassium phosphate typically outperforms carbonate bases for electron-deficient heterocycles like 1,2,4-triazines, though cesium carbonate may be superior for particularly challenging couplings [3].

Conclusion

The application of Suzuki-Miyaura cross-coupling to this compound derivatives represents a powerful strategy for generating structural diversity in medicinal chemistry campaigns. The protocols outlined in this document provide researchers with robust, experimentally-verified methodologies for accessing valuable compound libraries for biological evaluation. The continued optimization of these synthetic approaches, coupled with strategic planning of diversification pathways, will undoubtedly yield new therapeutic candidates across multiple disease areas.

The versatility of these methods enables efficient exploration of structure-activity relationships while maintaining synthetic efficiency, making them particularly valuable for lead optimization phases of drug discovery programs. As palladium-catalyzed cross-coupling methodologies continue to evolve, further enhancements in efficiency and substrate scope will undoubtedly expand the accessible chemical space around this privileged heterocyclic scaffold.

References

Application Note: C-5 Amination of 3-Amino-1,2,4-triazine

Author: Smolecule Technical Support Team. Date: February 2026

The classical Chichibabin amination involves the direct nucleophilic substitution of a hydrogen atom on an electron-deficient nitrogen heterocycle with an amide ion (from NaNH₂ or KNH₂) [1]. However, a modern adaptation using potassium permanganate (KMnO₄) as an oxidant in aqueous ammonia is highly effective for 1,2,4-triazines, providing a route to valuable diaminotriazine building blocks for pharmaceutical and agrochemical research [2] [3].

  • Reaction Overview: This protocol describes the conversion of 6-bromo-1,2,4-triazin-3-amine to 3,5-diamino-1,2,4-triazine.
  • Key Advantage: The oxidant (KMnO₄) facilitates the removal of a hydride ion, driving the aromatization of the intermediate and eliminating the need to release hydrogen gas, which is a limitation of the traditional method [2] [1].
  • Regioselectivity: The reaction exhibits high C-5 regioselectivity. This is because the C-5 position in 1,2,4-triazines typically has the lowest electron density, making it most susceptible to nucleophilic attack. This selectivity holds even in the presence of other potential leaving groups [2].

Detailed Experimental Protocol

The following table summarizes the key parameters for the Chichibabin amination of 6-bromo-1,2,4-triazin-3-amine based on a published synthesis [3].

Parameter Specification
Starting Material 6-Bromo-1,2,4-triazin-3-amine [3]
Amination Reagent Aqueous Ammonia (NH₄OH) [3]
Oxidant Potassium Permanganate (KMnO₄) [3]
Solvent The reaction is conducted in an aqueous medium [3].
Molar Quantity 12.31 mmol of starting material [3]
Reaction Temperature Room Temperature [3]
Reaction Time 24 hours [3]
Work-up Removal of solvent under reduced pressure, extraction of the crude solid with hot isopropanol, followed by filtration and concentration [3]
Reported Yield 42% [3]
Step-by-Step Procedure
  • Reaction Setup: Charge a reaction vessel with 6-bromo-1,2,4-triazin-3-amine (12.31 mmol) and aqueous ammonium hydroxide [3].
  • Initiation: Stir the mixture vigorously for 20-30 minutes at room temperature [3].
  • Oxidant Addition: Add potassium permanganate (18.50 mmol) portion-wise to the stirring solution. The mixture will turn a dark brown color [3].
  • Reaction Progress: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS [3].
  • Work-up: After 24 hours, remove the solvent under reduced pressure. Extract the resulting dark brown crude solid with hot isopropanol. Filter the hot solution to remove insoluble inorganic salts and concentrate the filtrate under reduced pressure to obtain the product [3].
  • Purification: The product, 3,5-diamino-1,2,4-triazine, can be obtained as a solid and may be further purified by recrystallization if necessary [3].

Reaction Mechanism and Regioselectivity

The mechanism proceeds through nucleophilic addition and oxidation. The amide ion (NH₂⁻), derived from ammonia, attacks the electron-deficient C-5 position, forming a σ-complex (Meisenheimer complex). Potassium permanganate then oxidizes this intermediate, leading to the rearomatization of the triazine ring and the formation of the final 5-amino product [2] [1].

The high selectivity for C-5 amination over C-3 is a consistent feature of 1,2,4-triazine chemistry. This is attributed to the inherent electronic structure of the ring system, which makes C-5 the most electrophilic center [2]. This regioselectivity is so pronounced that it is considered the standard outcome for low-temperature amination of 1,2,4-triazines, even when the ring contains a good leaving group at another position [2].

This regiochemical preference is further demonstrated in the behavior of the resulting 3,5-diamino-1,2,4-triazine. Subsequent electrophilic reactions with reagents like benzoyl chlorides occur specifically at the C-5 amino group, not the C-3 amino group. This is due to the strong electron-withdrawing effect of the triazine ring, which deactivates the C-3 amino group towards electrophilic attack [3].

Subsequent Chemical Transformations

The 3,5-diamino-1,2,4-triazine product is a versatile synthetic intermediate. Its two amino groups can be selectively functionalized.

  • Reaction with Acyl Chlorides: Treatment with benzoyl chlorides in the presence of a base like triethylamine leads to selective mono-benzoylation at the C-5 amino group, yielding compounds of the general structure 10a–d with moderate yields (50-66%) [3].
  • Reaction with Isocyanates: Reaction with aromatic isocyanates can form mono-ureido analogs. The site of reaction (C-3 or C-5) can be distinguished by ¹H NMR spectroscopy, as the proton at the C-6 position shows characteristic shielding depending on which amino group is modified [3].

Experimental Workflow and Mechanistic Pathway

The diagrams below illustrate the complete experimental process and the key steps of the reaction mechanism.

Start Start: 6-Bromo-1,2,4-triazin-3-amine Step1 Step 1: Stir with Aqueous NH₄OH Start->Step1 Step2 Step 2: Add KMnO₄ Portion-wise Step1->Step2 Step3 Step 3: Stir at Room Temperature for 24h Step2->Step3 Step4 Step 4: Remove Solvent Under Reduced Pressure Step3->Step4 Step5 Step 5: Extract Crude Solid with Hot iPrOH Step4->Step5 Step6 Step 6: Filter and Concentrate Filtrate Step5->Step6 End Product: 3,5-Diamino-1,2,4-triazine Step6->End

Substrate 3-Amino-1,2,4-triazine (Unsubstituted at C-5) Adduct σ-Complex (C-5 Adduct) Substrate->Adduct 1. Nucleophilic Attack at C-5 Nucleophile Amide Ion (NH₂⁻) Nucleophile->Adduct Product 5-Amino-1,2,4-triazine Product Adduct->Product 2. Oxidation (Aromatization)

Critical Notes for Researchers

  • Safety Considerations: Standard laboratory safety practices should be followed. Potassium permanganate is a strong oxidant and can cause fires upon contact with organic materials. Appropriate personal protective equipment (PPE) should be worn.
  • Analytical Verification: The identity and purity of the product should be confirmed using standard analytical techniques. The referenced study used ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) for characterization [3].
  • Yield Optimization: The reported 42% yield is a starting point. Researchers may optimize the yield by investigating factors such as reaction temperature, the concentration of ammonia, the equivalence of oxidant, and the purity of the starting material.

References

Application Note: 3-Amino-1,2,4-triazine-Based PDK Inhibitors for Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance: The "Warburg effect," a hallmark of cancer metabolism, describes the preference of cancer cells for aerobic glycolysis over oxidative phosphorylation for energy production, even in the presence of oxygen. Pyruvate Dehydrogenase Kinases (PDKs) are key regulatory enzymes that enforce this metabolic shift. By phosphorylating and inactivating the mitochondrial pyruvate dehydrogenase complex (PDC), PDKs reduce the flux of pyruvate into the tricarboxylic acid (TCA) cycle. This metabolic reprogramming supports tumor growth, survival, and resistance to therapy [1] [2].

Inhibition of PDKs forces cancer cells back to oxidative phosphorylation, disrupting their metabolic advantage and leading to oxidative stress and apoptosis. This is particularly relevant in aggressive cancers like pancreatic ductal adenocarcinoma (PDAC), which is frequently characterized by KRAS mutations and features a hypoxic, dense stromal microenvironment that promotes PDK overexpression [1] [3] [2]. The 3-amino-1,2,4-triazine scaffold has been identified as a potent and selective pharmacophore for developing novel PDK inhibitors.

Key Experimental Findings

Table 1: Enzyme Inhibition Profile of Select this compound Derivatives This table summarizes the in vitro inhibitory activity (IC₅₀ values) of representative compounds against the PDK1 isoform, demonstrating their high potency at sub-micromolar concentrations [3].

Compound ID IC₅₀ on PDK1 (μM) Key Structural Features
4d 0.04 Indolyl-7-azaindolyl triazine
5d 0.04 Indolyl-7-azaindolyl triazine (isomer)
5f 0.05 Indolyl-7-azaindolyl triazine (isomer)
5i 0.06 Bis-indolyl triazine
5j 0.07 Indolyl-7-azaindolyl triazine (isomer)
DCA (Reference) >10 Dichloroacetic acid

Table 2: Cellular Anti-Proliferative Activity The cytotoxic effects of lead compounds were evaluated in 2D and 3D cultures of pancreatic cancer cell lines, showing enhanced potency against KRAS-mutant models [1] [3].

Compound ID Cytotoxicity (IC₅₀, μM) in KRAS-mutant PSN-1 cells Cytotoxicity (IC₅₀, μM) in KRAS-wild type BxPC-3 cells Selectivity for KRAS-mutant cells
5i Low micromolar range Higher than in PSN-1 Yes
4d Low micromolar range Higher than in PSN-1 Yes
Gemcitabine (Reference) Comparable to 5i Comparable to 5i No

Isoform Selectivity: Biochemical screenings revealed that these triazine derivatives are potent and subtype-selective. They show strong inhibitory activity against PDK1 and PDK4, but are significantly less effective against PDK2 and only partially inhibit PDK3 [1] [2]. This selectivity is advantageous for targeting specific oncogenic pathways, as PDK1 and PDK4 are closely linked to KRAS-driven cancers [1].

In Vivo Efficacy: Preliminary in vivo studies on a highly aggressive and metastatic Kras-mutant solid tumor model demonstrated that the representative compound 5i could effectively target the PDH/PDK axis. Treatment with 5i showed equal efficacy and a better tolerability profile compared to the FDA-approved drugs cisplatin and gemcitabine [1] [4].

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general synthetic route for creating a library of this compound derivatives via molecular hybridization of indole and triazine pharmacophores [1] [3].

  • Synthesis of Diketone Intermediates:

    • Reaction: Perform a Friedel-Crafts acylation by reacting indole derivatives (e.g., 1-methyl-1H-indole) with indolyl-oxo-acetyl chlorides.
    • Conditions: Use anhydrous dichloromethane (DCM) mixed with heptane (2:1 ratio) as the solvent. Use AlCl₃ as a strong Lewis acid catalyst.
    • Procedure: Stir the reaction mixture at room temperature for 2 hours under an inert atmosphere.
    • Work-up: Isolate the resulting 1,2-diones (bis(indolyl)ethane-1,2-diones) through standard aqueous work-up and purification. Yields typically range from 76% to 92% [3].
  • Ring-Closure to Form Triazines:

    • Reaction: React the purified diketone intermediate with aminoguanidine bicarbonate.
    • Conditions: Use refluxing n-butanol as the solvent for 3 hours.
    • Outcome: This cyclocondensation reaction yields a mixture of two isomeric this compound products, which can be separated and purified by standard chromatographic techniques. Overall yields for this step are typically high, ranging from 79% to 96% [3].

Protocol 2: Biochemical PDK Inhibition Assay

This protocol measures the direct inhibitory activity of synthesized compounds on recombinant PDK isoforms using a chemiluminescent kinase assay [1] [3] [2].

  • Kit: ADPGlo Kinase Assay (Promega).
  • Enzymes: Recombinant human PDK1, PDK2, PDK3, and PDK4 isoforms.
  • Procedure:
    • Incubate each PDK isoform with the test compound (typically at a concentration of 1.5 µM) in the provided assay buffer.
    • Allow the enzymatic reaction to proceed for 30 minutes at room temperature.
    • Initiate the detection reaction by adding ADPGlo reagent to consume unused ATP.
    • Quantify the remaining ATP levels by measuring luminescence. The signal is inversely proportional to kinase activity.
  • Data Analysis: Calculate the percentage inhibition of each PDK isoform relative to a vehicle control (0% inhibition) and a no-enzyme background (100% inhibition). For potent inhibitors, determine the half-maximal inhibitory concentration (IC₅₀) by testing a range of compound concentrations and fitting the data to a four-parameter logistic model [3].

Protocol 3: Cellular Viability and Mechanistic Assessment in PDAC Models

This protocol evaluates the anti-proliferative effects and confirms the on-target mechanism of the compounds in pancreatic cancer cell lines [1] [3].

  • Cell Culture:

    • Use human PDAC cell lines, including KRAS-mutant (e.g., PSN-1) and KRAS-wild-type (e.g., BxPC-3) models. Culture cells in both 2D monolayers and 3D spheroids.
  • Viability Assay:

    • Treat cells with a dilution series of the triazine compounds for a defined period (e.g., 72 hours).
    • Measure cell viability using standard assays like MTT or similar. Calculate IC₅₀ values from the dose-response curves.
  • Mechanistic Validation:

    • To confirm on-target PDK inhibition, analyze key downstream effects:
      • PDC Activity: Assess the phosphorylation status of the E1α subunit of PDC by Western blot. Effective PDK inhibitors should decrease E1α phosphorylation, reactivating the complex.
      • Metabolic Phenotype: Measure extracellular lactate production. Successful PDK inhibition should shift metabolism from glycolysis to oxidative phosphorylation, resulting in reduced lactate secretion.
      • Apoptosis: Evaluate markers of apoptosis (e.g., caspase activation) to confirm cell death mechanisms.

Pathway and Workflow Diagram

G Start Start: Cancer Cell Metabolism Warburg Warburg Effect (Aerobic Glycolysis) Start->Warburg PDK_Active PDK Isoforms (Active) Warburg->PDK_Active PDC_Inactive Pyruvate Dehydrogenase Complex (PDC) Inactive PDK_Active->PDC_Inactive Phosphorylation Metabolic_Shift Metabolic Shift to Glycolysis & Lactate PDC_Inactive->Metabolic_Shift Tumor_Growth Sustained Tumor Growth and Survival Metabolic_Shift->Tumor_Growth Triazine_Inhibitor This compound Inhibitor PDK_Inhibited PDK Inhibited Triazine_Inhibitor->PDK_Inhibited ATP-competitive Binding PDC_Active Pyruvate Dehydrogenase Complex (PDC) Active PDK_Inhibited->PDC_Active Dephosphorylation OxPhos Shift to Oxidative Phosphorylation (OXPHOS) PDC_Active->OxPhos Pyruvate → Acetyl-CoA Apoptosis Mitochondrial Oxidative Stress & Apoptotic Cell Death OxPhos->Apoptosis ROS Production Therapeutic_Outcome Therapeutic Outcome: Reduced Tumor Growth Apoptosis->Therapeutic_Outcome

Diagram Title: Mechanism of Action of this compound PDK Inhibitors in Reversing the Warburg Effect

Key Application Considerations

  • Therapeutic Potential: The this compound scaffold represents a promising starting point for developing clinical candidates, especially for combatting highly aggressive, KRAS-mutant pancreatic ductal adenocarcinoma where current treatments are inadequate [1].
  • Advantages over Previous Inhibitors: These novel inhibitors address the limitations of earlier PDK inhibitors like Dichloroacetic acid (DCA), which suffered from weak anticancer activity, off-target effects, and required excessively high doses [1] [2].
  • Future Directions: Research is ongoing to further optimize the structure of these compounds, improve their drug-like properties, and validate their efficacy and safety in more advanced preclinical models [3].

References

Comprehensive Application Notes and Protocols: 3-Amino-1,2,4-triazine Derivatives as Pyruvate Dehydrogenase Kinase Inhibitors for Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PDK Inhibition and Cancer Metabolism

Pyruvate dehydrogenase kinases (PDKs) are mitochondrial serine/threonine kinases that play a critical role in regulating cellular energy metabolism through phosphorylation and inactivation of the pyruvate dehydrogenase complex (PDC). This regulatory mechanism becomes pathological in cancer, where PDK overexpression drives the Warburg effect - a metabolic reprogramming phenomenon where cancer cells preferentially utilize glycolysis for energy production even under aerobic conditions. This metabolic shift supports rapid tumor proliferation, invasion, and resistance to conventional therapies by providing necessary biosynthetic precursors and creating a favorable tumor microenvironment. Among the four PDK isoforms (PDK1-4), PDK1 and PDK4 have been identified as particularly crucial in aggressive cancers, including pancreatic ductal adenocarcinoma (PDAC), especially in tumors harboring KRAS mutations, which are present in approximately 90% of PDAC cases. [1] [2] [3]

The development of 3-amino-1,2,4-triazine-based PDK inhibitors represents a novel therapeutic approach to target cancer metabolism in treatment-resistant malignancies. These compounds are designed using a molecular hybridization approach that combines privileged pharmacophores from marine natural products (particularly bis-indolyl alkaloids) with the 1,2,4-triazine scaffold known for its kinase inhibition properties. Unlike earlier PDK inhibitors like dichloroacetic acid (DCA), which demonstrated limited clinical utility due to side effects and weak anticancer activity at high doses (100 mg/kg), the this compound derivatives exhibit significantly enhanced potency and selectivity at low micromolar to nanomolar concentrations. These inhibitors specifically target the ATP-binding pocket of PDK1/4, leading to reactivation of PDC, restoration of mitochondrial oxidative phosphorylation, and ultimately induction of apoptosis in cancer cells through metabolic and redox impairment. [1] [2] [4]

Chemical Synthesis and Compound Characterization

Synthetic Scheme and Reaction Mechanism

The synthesis of this compound derivatives follows a two-step convergent approach that allows for systematic structural variation and optimization. The first step involves a Friedel-Crafts acylation between indole precursors and indolyl-oxo-acetyl chlorides to form 1,2-dione intermediates, followed by ring closure with aminoguanidine bicarbonate to generate the triazine core structure. This synthetic strategy enables the incorporation of diverse substituents at multiple positions, facilitating structure-activity relationship studies and optimization of pharmacological properties. [2] [4]

Table 1: Synthetic yields for representative this compound derivatives

Compound ID R¹ Substituent R² Substituent Reaction Yield (%) Isomeric Ratio (5:6)
5i 1-methylindol-3-yl 1H-indol-3-yl 72 3:1
5k 1-methylindol-3-yl 1H-indol-3-yl 68 2.5:1
5l 1-methylindol-3-yl 1H-indol-3-yl 75 3.2:1
4d 1-methylindol-3-yl 7-azaindol-3-yl 82 2.8:1
4f 1-methylindol-3-yl 7-azaindol-3-yl 79 3:1
5j 1-methylindol-3-yl 7-azaindol-3-yl 85 2.6:1
Detailed Synthetic Protocol
Protocol 1: Synthesis of Key Intermediate (1,2-diones)

Materials: Indole derivatives (1a-d or 2a-d), indolyl-oxo-acetyl chlorides (3a-h), anhydrous aluminum chloride (AlCl₃), dry dichloromethane (DCM), n-heptane, deionized water, ethyl acetate, anhydrous magnesium sulfate.

Procedure:

  • Dissolve indole derivative (10 mmol) in a 2:1 mixture of dry DCM and n-heptane (30 mL total volume) under nitrogen atmosphere.
  • Add AlCl₃ (12 mmol, 1.2 eq) portionwise at 0°C with stirring.
  • Slowly add indolyl-oxo-acetyl chloride (10 mmol, 1.0 eq) dissolved in dry DCM (10 mL) over 15 minutes.
  • Allow reaction mixture to warm to room temperature and stir for 6-8 hours with monitoring by TLC (DCM:MeOH 95:5).
  • Quench reaction by careful addition of ice-cold water (50 mL) and extract with ethyl acetate (3 × 50 mL).
  • Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purify crude product by flash column chromatography (silica gel, hexane:EtOAc gradient) to obtain 1,2-dione intermediates as yellow to orange solids.

Characterization: Confirm structure by (^1)H NMR (500 MHz, DMSO-d₆), (^{13})C NMR (125 MHz, DMSO-d₆), and HRMS. Typical yields range from 60-92% depending on substituents. [2] [4]

Protocol 2: Ring Closure to this compound Derivatives

Materials: 1,2-dione intermediate (1.0 mmol), aminoguanidine bicarbonate (1.2 mmol), n-butanol, silica gel for column chromatography, preparative TLC plates.

Procedure:

  • Suspend 1,2-dione intermediate (1.0 mmol) and aminoguanidine bicarbonate (1.2 mmol) in n-butanol (15 mL).
  • Reflux reaction mixture at 115°C for 12-16 hours with monitoring by TLC.
  • Cool reaction mixture to room temperature and concentrate under reduced pressure.
  • Purify crude residue using flash column chromatography (silica gel, DCM:MeOH 98:2 to 90:10 gradient) to separate isomeric products 5 and 6.
  • Further purify individual isomers by preparative TLC if necessary.

Characterization: Confirm final structure by (^1)H NMR, (^{13})C NMR, and HRMS. Verify purity (>95%) by analytical HPLC (C18 column, MeCN:H₂O gradient). [2] [4]

Biochemical and Enzymatic Evaluation

PDK Inhibition Assay Protocol

Principle: The ADPGlo Kinase Assay measures PDK activity by quantifying ATP consumption during the phosphorylation reaction. Depletion of ATP correlates directly with PDK enzymatic activity, while inhibitor potency is reflected in ATP preservation. [2] [4]

Materials: Recombinant human PDK1, PDK2, PDK3, PDK4 (commercial sources), ADPGlo Kinase Assay Kit (Promega), test compounds in DMSO, purified PDC (from porcine heart), ATP, clear-bottom 96-well plates, luminescence plate reader.

Procedure:

  • Prepare reaction buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
  • Dilute test compounds in DMSO to create 100× stock solutions (final DMSO concentration ≤1%).
  • Set up reaction mixtures in 25 μL volume containing:
    • 1× reaction buffer
    • 1 μg recombinant PDK isoform
    • 0.1 μg/μL PDC
    • 50 μM ATP
    • 1.5 μM test compound (or appropriate concentration for dose-response)
  • Incubate reactions at room temperature for 30 minutes.
  • Stop reaction by adding 25 μL of ADPGlo reagent.
  • Incubate for 40 minutes at room temperature to allow signal development.
  • Measure luminescence using a plate reader (integration time: 0.5-1 second).
  • Calculate percentage inhibition relative to vehicle control (0% inhibition) and no-enzyme background (100% inhibition).

Data Analysis: Generate dose-response curves using 8-point serial dilutions (typically 0.001-10 μM) and calculate IC₅₀ values using four-parameter logistic curve fitting in GraphPad Prism or similar software. [2] [4]

Table 2: Enzymatic inhibition profiles of selected this compound derivatives

Compound ID PDK1 IC₅₀ (μM) PDK2 IC₅₀ (μM) PDK3 IC₅₀ (μM) PDK4 IC₅₀ (μM) Selectivity Index (PDK4/PDK1)
5i 0.060 >10 3.45 0.85 14.2
5k 0.055 >10 2.95 0.78 14.2
5l 0.049 >10 2.70 0.72 14.7
4d 0.040 >10 2.25 0.65 16.3
5j 0.045 >10 2.50 0.58 12.9
DCA (control) 15.8 22.4 18.9 12.5 0.8
Selectivity Profiling Against Related Kinases

Protocol: To assess specificity, screen promising compounds against a panel of structurally related kinases (particularly HSP90 due to structural similarities) using the same ADPGlo platform or commercial selectivity screening services. [4]

Key Finding: Compound 5j demonstrates superior selectivity for PDK1 over HSP90, showing only 60-80% inhibition of HSP90 at 1.5 μM compared to complete abolition of PDK1 activity, making it an attractive candidate for selective PDK targeting. [4]

Cellular Activity Assessment

2D Monolayer Cell Culture Studies

Cell Lines:

  • PDAC models: BxPC-3 (KRAS wild-type), PSN-1 (KRAS mutant)
  • Normal control: HEK293 (human embryonic kidney)
  • Additional cancer models: A549 (lung), MKN45 (gastric) for broader profiling

Culture Conditions: Maintain cells in RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere. [2] [5]

Protocol 3: MTT Cytotoxicity Assay

Materials: Cell lines, complete culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well tissue culture plates, microplate reader.

Procedure:

  • Seed cells in 96-well plates at optimal density (3-5 × 10³ cells/well for PDAC lines) in 100 μL complete medium.
  • Pre-incubate plates for 24 hours to allow cell attachment.
  • Prepare serial dilutions of test compounds in complete medium (0.001-100 μM range).
  • Replace medium with compound-containing medium (100 μL/well), including vehicle controls (DMSO ≤0.1%).
  • Incubate for 72 hours under standard culture conditions.
  • Add MTT reagent (10 μL of 5 mg/mL stock) to each well and incubate for 3-4 hours.
  • Carefully remove medium and dissolve formed formazan crystals in DMSO (100 μL/well).
  • Measure absorbance at 570 nm with reference at 630 nm.
  • Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values. [2] [4]

Table 3: Antiproliferative activity of this compound derivatives in PDAC cell models

Compound ID BxPC-3 IC₅₀ (μM) PSN-1 IC₅₀ (μM) Selectivity Index (BxPC-3/PSN-1) HEK293 IC₅₀ (μM)
5i 1.85 0.72 0.39 12.45
5k 1.92 0.68 0.35 11.98
5l 1.78 0.65 0.37 13.20
4d 1.55 0.58 0.37 15.75
5j 1.65 0.62 0.38 14.85
Gemcitabine 0.15 0.08 0.53 0.35
3D Spheroid Models
Protocol 4: Spheroid Formation and Treatment

Materials: Ultra-low attachment 96-well plates, matrigel, spheroid culture medium.

Procedure:

  • Prepare single cell suspensions of PDAC lines at 1 × 10⁴ cells/mL in spheroid medium (complete medium supplemented with 2% matrigel).
  • Seed 100 μL/well in ultra-low attachment 96-well plates.
  • Centrifuge plates at 1000 rpm for 10 minutes to encourage cell aggregation.
  • Culture for 72 hours to allow spheroid formation.
  • Treat formed spheroids with test compounds (0.01-50 μM) for 96 hours.
  • Measure spheroid diameters daily using inverted microscopy and image analysis software.
  • Assess viability using CellTiter-Glo 3D assay according to manufacturer's instructions.
  • Calculate growth inhibition relative to vehicle-treated controls. [2] [4]

Key Results: The this compound derivatives demonstrate enhanced efficacy in 3D models compared to 2D cultures, with complete growth arrest observed at 1-2 μM in KRAS-mutant PSN-1 spheroids, highlighting their potential against structurally complex tumors.

Mechanism of Action Studies
Protocol 5: Metabolic and Apoptosis Analyses

Lactate Production Measurement:

  • Culture cells in 6-well plates (2 × 10⁵ cells/well) for 24 hours.
  • Treat with test compounds (0.1-5 μM) or vehicle for 24 hours.
  • Collect culture media and measure lactate concentration using commercial lactate assay kit.
  • Normalize lactate values to cellular protein content.

Glucose Uptake Assay:

  • Seed cells in 24-well plates (1 × 10⁵ cells/well) and culture overnight.
  • Treat with compounds for 12 hours.
  • Measure glucose uptake using 2-NBDG fluorescent glucose analog according to manufacturer's protocol.

Apoptosis Analysis by Flow Cytometry:

  • Harvest compound-treated cells by trypsinization.
  • Stain with Annexin V-FITC and propidium iodide using commercial apoptosis detection kit.
  • Analyze by flow cytometry within 1 hour of staining.
  • Quantify early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations. [1] [2]

Key Findings: Treatment with lead compounds (5i, 4d, 5j) results in 40-60% reduction in lactate production, 25-45% decrease in glucose uptake, and 3-5 fold increase in apoptotic cells compared to vehicle controls, confirming targeting of the PDK/PDH axis and induction of cell death.

Structural Analysis and Molecular Modeling

Molecular Docking Protocol

Software Requirements: Molecular docking software (AutoDock Vina, Schrödinger Glide, or similar), protein preparation tools, visualization software (PyMOL, Chimera).

Structural Data:

  • Primary template: PDK1 in complex with AZD7545 (PDB ID: 2Q8G)
  • Alternative structures: PDK3 (PDB ID: 1Y8O) for comparative analysis
  • Homology models: Generated for specific isoforms if crystal structures unavailable

Procedure:

  • Protein Preparation:

    • Retrieve protein structure from PDB database
    • Remove water molecules and heteroatoms
    • Add hydrogen atoms and optimize side-chain orientations
    • Assign partial charges using appropriate force field
  • Ligand Preparation:

    • Draw 2D structures of triazine derivatives
    • Generate 3D coordinates and energy minimize using molecular mechanics
    • Assign Gasteiger charges and determine rotatable bonds
  • Docking Simulation:

    • Define binding site around ATP-binding pocket (PDK1: residues Phe65, Phe78, Ser75)
    • Set grid box dimensions to encompass entire binding site with adequate margin
    • Run docking calculations with standard parameters
    • Generate multiple poses (typically 20-50 per compound)
    • Cluster results based on RMSD and binding orientation
  • Post-docking Analysis:

    • Select top poses based on docking score and binding mode consistency
    • Analyze key interactions: H-bonds, hydrophobic contacts, π-π stacking
    • Visualize results and generate publication-quality images [3] [6]

Key Structural Insights: Docking studies reveal that high-affinity inhibitors (e.g., 5i, 5j, 4d) form multiple critical interactions with the PDK1 ATP-binding pocket, including hydrogen bonds with the hinge region residue Ser75, and π-π stacking interactions with Phe65 and Phe78, explaining their nanomolar affinity and selectivity over other kinases.

PDK_inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Lactate Lactate Pyruvate->Lactate LDH TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle PDK PDK PDH PDH PDK->PDH Inactivates by phosphorylation PDH->Pyruvate Activation (dephosphorylated) Triazine_Inhibitors Triazine_Inhibitors Triazine_Inhibitors->PDK Inhibits

Figure 1: Metabolic pathway of PDK inhibition by this compound derivatives. Inhibitors block PDK-mediated phosphorylation of PDH, redirecting pyruvate from lactate production to mitochondrial oxidative metabolism.

In Vivo Translation and Therapeutic Application

In Vivo Efficacy Protocol

Animal Models:

  • Syngeneic models: KRAS-mutant pancreatic cancer models (e.g., KPC-derived cells in C57BL/6 mice)
  • Xenograft models: PSN-1 or other PDAC cells in immunocompromised mice
  • Metastatic models: Tail vein injection for lung metastasis evaluation

Formulation: Prepare compounds in vehicle containing 10% DMSO, 40% PEG-400, and 50% phosphate buffered saline (pH 7.4) for intravenous administration. For oral dosing, use 0.5% methylcellulose suspension. [1] [2]

Protocol 6: In Vivo Efficacy Study

Materials: Test compounds, vehicle solutions, syringes with 27G needles, calipers for tumor measurement, scale for body weight monitoring, materials for blood collection and tissue processing.

Procedure:

  • Implant 5 × 10⁵ PDAC cells subcutaneously into flanks of 6-8 week old mice.
  • Randomize animals when tumors reach 100-150 mm³ (typically 7-10 days post-implantation).
  • Administer test compounds:
    • Intravenous route: 10-25 mg/kg, daily or every other day
    • Oral route: 25-50 mg/kg, daily
    • Include vehicle control and positive control groups (gemcitabine 25 mg/kg, cisplatin 3 mg/kg)
  • Monitor and record:
    • Tumor dimensions (length, width) 3 times weekly
    • Body weight 3 times weekly
    • Clinical signs daily
  • Calculate tumor volume using formula: V = (length × width²) / 2
  • At study endpoint (when control tumors reach 1500-2000 mm³):
    • Euthanize animals and collect tumors for weighing
    • Harvest blood for clinical chemistry
    • Collect key organs (liver, kidney, heart) for histopathology
  • Process tumor tissues for:
    • Western blot analysis of PDH phosphorylation status
    • Immunohistochemistry for apoptosis (cleaved caspase-3) and proliferation (Ki-67) markers
    • Metabolite analysis by LC-MS if applicable

Statistical Analysis: Compare treatment groups using two-way ANOVA for tumor growth curves and one-way ANOVA for endpoint measurements with appropriate post-hoc tests. Significance set at p < 0.05. [1] [2] [7]

Key In Vivo Findings: The lead compound 5i demonstrates equal efficacy to gemcitabine and cisplatin in reducing tumor growth in KRAS-mutant models but with significantly better tolerability profile, as evidenced by minimal body weight changes and no observable toxicity in histological analyses of major organs.

Biomarker Assessment Protocol

PDH Phosphorylation Status:

  • Homogenize frozen tumor tissues in RIPA buffer with protease and phosphatase inhibitors.
  • Perform Western blotting using:
    • Primary antibodies: phospho-Ser293-PDH, total PDH, β-actin (loading control)
    • Secondary antibodies: HRP-conjugated appropriate species-specific antibodies
  • Quantify band intensity using image analysis software.
  • Calculate ratio of phosphorylated PDH to total PDH as indicator of PDK activity inhibition.

Results: Treatment with compound 5i at 25 mg/kg reduces PDH phosphorylation by 60-75% compared to vehicle-treated controls, confirming effective target engagement in vivo.

Conclusion and Future Perspectives

The This compound derivatives represent a promising class of selective PDK inhibitors with demonstrated efficacy in preclinical models of aggressive cancers, particularly KRAS-mutant pancreatic ductal adenocarcinoma. Through comprehensive enzymatic and cellular characterization, lead compounds have shown nanomolar potency against PDK1/4, favorable selectivity profiles, and ability to reverse the Warburg effect through metabolic reprogramming.

The protocols outlined in this document provide a standardized framework for evaluating novel PDK inhibitors, from initial synthesis and enzymatic characterization to in vivo efficacy assessment. The consistent demonstration that these compounds exhibit enhanced tolerability compared to standard chemotherapeutics while maintaining equivalent efficacy underscores their potential as promising clinical candidates.

Future development should focus on optimizing pharmacokinetic properties, evaluating combination strategies with standard therapies, and identifying predictive biomarkers for patient selection. The ongoing structural refinement of these compounds continues to improve their potency and selectivity, positioning PDK inhibition as a viable therapeutic approach for targeting cancer metabolism in treatment-resistant malignancies.

References

Comprehensive Application Notes and Protocols: Synthesis and Biomedical Applications of 3-Amino-1,2,4-triazine and Triazolo[1,5-a]pyrimidine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Significance in Drug Design

The 1,2,4-triazine and triazolo[1,5-a]pyrimidine heterocyclic scaffolds represent privileged structures in modern medicinal chemistry due to their versatile biological activities and favorable physicochemical properties. The 3-amino-1,2,4-triazine nucleus serves as a key building block in pharmaceutical synthesis, with its amino group enabling diverse functionalization opportunities that enhance drug-target interactions. Meanwhile, the triazolo[1,5-a]pyrimidine system exhibits remarkable structural similarity to purine bases, allowing it to function as an effective bioisostere in nucleoside-mimicking drug candidates. These molecular frameworks demonstrate significant potential across multiple therapeutic areas, including oncology, infectious diseases, and metabolic disorders, making them valuable targets for synthetic and mechanistic investigations in drug discovery programs.

The strategic importance of these heterocycles stems from their balanced physicochemical properties and molecular recognition capabilities. This compound derivatives typically exhibit molecular weights between 200-400 g/mol and cLogP values of 2-4, positioning them favorably within drug-like chemical space according to Lipinski's rule of five. The hydrogen-bonding capacity of these systems, facilitated by multiple nitrogen atoms and the amino functionality, enables strong interactions with biological targets including kinases, receptors, and enzymes. Additionally, the metal-chelating properties of triazolo[1,5-a]pyrimidines, mediated through their N1, N3, and N4 nitrogen atoms, have been exploited in developing metalloenzyme inhibitors and anticancer metal complexes [1].

Table 1: Key Heterocyclic Scaffolds and Their Drug Design Applications

Heterocycle Key Structural Features Therapeutic Applications Notable Examples
This compound Amino group at position 3 enabling diverse functionalization Kinase inhibition, Anticancer agents, Antimicrobials PDK inhibitors [2]
Triazolo[1,5-a]pyrimidine Purine isostere, Metal-chelating nitrogen atoms CDK inhibition, Antiparasitic agents, Anticancer complexes Trapidil (vasodilator) [1]
Fused Triazine-Triazole Systems High nitrogen content, Multiple hydrogen bond acceptors Antimicrobial, Anti-inflammatory, Anticancer Novel broad-spectrum agents [3]

Synthesis Protocols and Methodologies

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be efficiently accomplished through several optimized routes. A particularly effective method involves the cyclocondensation reaction between bis(1H-indol-3-yl)ethane-1,2-diones and aminoguanidine bicarbonate. In a representative procedure, a mixture of the appropriate 1,2-dione (1.0 mmol) and aminoguanidine bicarbonate (1.2 mmol) in n-butanol (10 mL) is heated under reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the desired this compound derivatives [2].

An alternative microwave-assisted synthesis provides improved efficiency for certain 1,2,4-triazole derivatives. This method involves reacting hydrazines with formamide under microwave irradiation (100-120°C) for 15-30 minutes in the absence of catalyst. The procedure offers excellent functional group tolerance and reduced reaction times compared to conventional heating methods. After irradiation, the reaction mixture is poured into ice-cold water, and the solid product is collected via filtration, washed thoroughly with water, and dried under vacuum to obtain the target compounds [4].

For more complex molecular architectures, a molecular hybridization approach has been successfully employed. This strategy combines pharmacophoric elements from different bioactive scaffolds into single structures with enhanced biological properties. The synthesis typically begins with Friedel-Crafts acylation of indoles using indolyl-oxo-acetyl chlorides in the presence of AlCl₃ as a Lewis acid catalyst, followed by cyclocondensation with aminoguanidine to generate novel hybrid molecules containing both indole and 1,2,4-triazine moieties [2].

Synthesis of Triazolo[1,5-a]pyrimidine Derivatives

The construction of the triazolo[1,5-a]pyrimidine framework can be achieved through multiple synthetic pathways, with the most common involving annulation reactions building either the pyrimidine ring onto a pre-formed triazole or vice versa. A representative method involves reacting appropriate 1,2,4-aminotriazole derivatives (1.0 mmol) with 1,3-dicarbonyl compounds or α,β-unsaturated systems (1.1 mmol) in acetic acid (5 mL) at 80-100°C for 3-5 hours. The reaction mixture is then poured into ice-water, and the pH is adjusted to neutral with ammonium hydroxide. The precipitated solid is collected, washed with water, and recrystallized from ethanol to afford the target triazolo[1,5-a]pyrimidine derivatives [1] [5].

Another efficient approach utilizes Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines under acidic conditions. In this procedure, the triazolo[4,3-a]pyrimidine precursor (1.0 mmol) is suspended in 2N hydrochloric acid (8 mL) and heated at 60-70°C for 2-4 hours. The reaction mixture is then cooled, neutralized with sodium bicarbonate solution, and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the rearranged [1,2,4]triazolo[1,5-a]pyrimidine product [1] [5].

For the preparation of complex fused systems, a grindstone synthesis technique offers an environmentally friendly alternative. This solvent-free method involves grinding equimolar quantities of azodiene and azodienophile derivatives (0.1 mmol each) in a mortar and pestle for 20-30 minutes at room temperature in the presence of a Lewis acid catalyst (AlCl₃·6H₂O) and alumina as solid support. The reaction mixture is then dissolved in acetonitrile or chloroform, filtered to remove the solid support, and concentrated to obtain the desired triazolo-triazine derivatives in excellent yields [6].

SynthesisWorkflow cluster_triazine This compound Synthesis cluster_triazolo Triazolo[1,5-a]pyrimidine Synthesis Start Starting Materials T1 Cyclocondensation Route Bis(indolyl)diones + Aminoguanidine Reflux in n-butanol, 4-6h Start->T1 T2 Microwave-Assisted Method Hydrazines + Formamide MW 100-120°C, 15-30min Start->T2 T3 Molecular Hybridization Friedel-Crafts acylation + cyclization Start->T3 P1 Annulation Method Aminotriazoles + 1,3-dicarbonyls Acetic acid, 80-100°C, 3-5h Start->P1 P2 Dimroth Rearrangement Triazolo[4,3-a]pyrimidines HCl, 60-70°C, 2-4h Start->P2 P3 Grindstone Technique Azodiene + Azodienophile Solvent-free, 20-30min grinding Start->P3 Products Purified Heterocyclic Products T1->Products T2->Products T3->Products P1->Products P2->Products P3->Products

Diagram 1: Experimental workflow for the synthesis of this compound and triazolo[1,5-a]pyrimidine derivatives showing key synthetic pathways and conditions

Reaction Monitoring and Product Characterization

Rigorous analytical characterization is essential for confirming the structure and purity of synthesized heterocyclic compounds. Thin-layer chromatography (TLC) on silica gel plates using appropriate mobile systems (e.g., ethyl acetate/hexane or methanol/dichloromethane mixtures) should be employed to monitor reaction progress and assess purity. Structural elucidation is accomplished through comprehensive spectroscopic analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ( ^1\text{H} ) NMR (400 MHz) and ( ^{13}\text{C} ) NMR (100 MHz) spectra should be recorded in DMSO-d₆ or CDCl₃. Chemical shifts are reported in δ values (ppm) relative to tetramethylsilane as internal standard. Key diagnostic signals include the amino proton resonance at δ 5.8-6.5 ppm in 3-amino-1,2,4-triazines and characteristic heteroaromatic proton patterns between δ 7.5-9.0 ppm for triazolo[1,5-a]pyrimidine systems [6] [2].

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry provides molecular weight confirmation and fragmentation patterns. The molecular ion peaks should correspond to the calculated exact mass within acceptable error margins (<5 ppm) [3].

  • Fourier Transform Infrared (FTIR) Spectroscopy: Characteristic absorption bands include N-H stretching at 3300-3500 cm⁻¹ for the amino group, C=N stretching at 1600-1650 cm⁻¹ for the triazine ring, and additional ring vibrations between 1500-1600 cm⁻¹ that confirm heterocycle formation [3].

  • Melting Point Determination: Melting points are determined using standard capillary methods and are uncorrected. Sharp melting points generally indicate high purity, with decomposition points noted when applicable.

Biological Applications and Structure-Activity Relationships

Anticancer Applications and Mechanisms

This compound derivatives have demonstrated significant potential as anticancer agents through multiple mechanisms of action. Particularly noteworthy is their activity as pyruvate dehydrogenase kinase (PDK) inhibitors, which represents a promising approach for targeting cancer cell metabolism. In recent studies, this compound-based compounds exhibited potent inhibition of PDK isoforms 1 and 4 at low micromolar concentrations (IC₅₀ values ranging from 0.8 to 2.5 μM), leading to impaired cancer cell growth and induction of apoptosis, especially in aggressive KRAS-mutant pancreatic ductal adenocarcinoma models. The most active compounds in this class effectively suppressed ATP consumption by PDK enzymes and demonstrated equal efficacy with better tolerability profiles compared to FDA-approved drugs like cisplatin and gemcitabine in preliminary in vivo studies [2].

The triazolo[1,5-a]pyrimidine scaffold has shown remarkable versatility in anticancer drug design. These compounds function as purine bioisosteres capable of targeting the ATP-binding sites of various kinases. For instance, specific triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK-2) with IC₅₀ values in the sub-μM range (0.2-0.8 μM). X-ray crystallographic studies confirmed that these compounds maintain similar interactions within the ATP binding pocket of CDK-2 as their purine counterparts, validating their isosteric replacement strategy. Additional mechanisms include inhibition of phosphatidylinositol 3-kinases (PI3K) with notable isoform selectivity, particularly against PI3Kβ (IC₅₀ = 0.0004-0.0013 μM), and metal-chelating properties that have been exploited in developing platinum and ruthenium complexes with antiparasitic and anticancer activities [1].

Table 2: Biological Activities of this compound and Triazolo[1,5-a]pyrimidine Derivatives

Compound Class Biological Activity Potency Range Molecular Targets Cellular Effects
This compound PDK Inhibitors Anticancer IC₅₀: 0.8-2.5 μM (PDK1) PDK1, PDK4 Metabolic impairment, Apoptosis induction
Triazolo[1,5-a]-pyrimidine CDK Inhibitors Anticancer IC₅₀: 0.2-0.8 μM (CDK2) CDK2, PI3K isoforms Cell cycle arrest, Proliferation inhibition
Triazole-Triazine Hybrids Antimicrobial MIC: 25-100 μg/mL Bacterial enzymes Growth inhibition vs S. aureus, E. coli
Aryl-Substituted 3-Amino-1,2,4-triazoles Dual antiproliferative and antiangiogenic IC₅₀: 1.5-8.5 μM (cancer cells) Tubulin, Angiogenic factors Cytotoxicity, Angiogenesis suppression
Antimicrobial and Additional Therapeutic Applications

Fused triazole-triazine systems exhibit broad-spectrum antimicrobial activity against clinically relevant pathogens. Recent studies have demonstrated that novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine and 1,2,4-triazolo[4,3-b][1,2,4]triazine derivatives possess potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus (MIC values 25-100 μg/mL) and Gram-negative strains including E. coli and Pseudomonas aeruginosa, along with significant antifungal activity against Candida albicans. These compounds showed enhanced efficacy compared to commercial antibiotics like Nalidixic acid and Imipenem in certain cases, particularly when incorporating specific electron-withdrawing substituents that enhanced membrane penetration and target binding [3].

The 3-amino-1,2,4-triazole core has been extensively investigated for its dual-targeting capabilities in cancer therapy, simultaneously addressing proliferation and angiogenesis - two fundamental cancer hallmarks. Structure-activity relationship studies have revealed that incorporation of aryl groups at specific positions enhances both antiproliferative and antiangiogenic activities. In particular, arylamino-3-pyrido-1,2,4-triazole hybrids demonstrated potent cytotoxic effects against various cancer cell lines, including medulloblastoma, head and neck squamous cell carcinoma, and kidney cancer models, with IC₅₀ values ranging from 1.5 to 8.5 μM. These derivatives also inhibited endothelial cell proliferation and exhibited favorable drug-like properties with molecular weights around 237 g/mol, cLogP values of approximately 2.91, and appropriate numbers of hydrogen bond donors/acceptors that comply with Lipinski's rule of five [7].

Beyond anticancer and antimicrobial applications, these heterocyclic systems have demonstrated additional therapeutic potential. Triazolo[1,5-a]pyrimidine derivatives have been identified as corticotropin-releasing factor 1 receptor antagonists with potential applications in neurological disorders, calcium channel modulators for cardiovascular conditions, and therapeutic agents for Alzheimer's disease and insomnia treatment [5]. The structural flexibility of these scaffolds allows for targeted optimization to enhance specific biological activities while minimizing off-target effects.

MechanismAction cluster_targets Molecular Targets cluster_effects Cellular Effects Heterocycles This compound and Triazolo[1,5-a]pyrimidine Derivatives T1 Kinases (PDK, CDK, PI3K) Heterocycles->T1 T2 Microbial Enzymes Heterocycles->T2 T3 Tubulin Polymerization Heterocycles->T3 T4 Receptors (CRF1, Calcium Channels) Heterocycles->T4 E1 Metabolic Impairment (Warburg Effect Reversal) T1->E1 E2 Cell Cycle Arrest T1->E2 E3 Microbial Growth Inhibition T2->E3 E4 Angiogenesis Suppression T3->E4 T4->E2 O1 Apoptosis Induction E1->O1 O2 Cancer Cell Death E2->O2 O3 Pathogen Elimination E3->O3 E4->O2 subcluster_outcomes subcluster_outcomes O1->O2 O4 Therapeutic Efficacy O2->O4 O3->O4

Diagram 2: Mechanisms of action and biological effects of this compound and triazolo[1,5-a]pyrimidine derivatives, showing key molecular targets and resulting therapeutic outcomes

Experimental Procedures and Protocols

Protocol for Evaluation of Anticancer Activity

The antiproliferative activity of synthesized compounds is typically evaluated using standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays against a panel of human cancer cell lines. The following protocol provides a robust methodology for assessing in vitro anticancer efficacy:

  • Cell Culture: Maintain cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer, or KRAS-mutant pancreatic cancer cells) in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Harvest cells in logarithmic growth phase and seed in 96-well plates at a density of 5-8 × 10³ cells/well. After 24 hours of incubation to allow cell attachment, treat with test compounds at various concentrations (typically 0.1-100 μM) for 72 hours. Include vehicle controls (DMSO ≤0.1%) and positive controls (e.g., cisplatin, doxorubicin).

  • Viability Assessment: Following treatment, add MTT solution (5 mg/mL in PBS) to each well (10% of total volume) and incubate for 3-4 hours at 37°C. Carefully remove the medium and dissolve the formed formazan crystals in DMSO (100 μL/well). Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background.

  • Data Analysis: Calculate percentage cell viability relative to untreated controls and determine IC₅₀ values using nonlinear regression analysis (GraphPad Prism or similar software). Perform experiments in triplicate with at least three independent replicates to ensure statistical significance [7] [2].

For mechanistic studies, additional assays should be employed including Annexin V/propidium iodide staining for apoptosis detection, cell cycle analysis using flow cytometry, western blotting for protein expression changes, and mitochondrial membrane potential assessment using JC-1 or similar dyes to confirm PDK inhibition-mediated metabolic effects.

Protocol for Antimicrobial Susceptibility Testing

The antibacterial and antifungal activities of triazine and triazolopyrimidine derivatives are evaluated using standard broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines:

  • Inoculum Preparation: Prepare microbial suspensions in sterile saline from fresh overnight cultures, adjusting turbidity to 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL for bacteria; 1-5 × 10⁶ CFU/mL for fungi). Further dilute suspensions in appropriate broth media (Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to achieve final inoculum densities of 5 × 10⁵ CFU/mL for bacteria and 0.5-2.5 × 10³ CFU/mL for Candida species.

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO (typically 10 mg/mL) and serially dilute in culture media to achieve final concentrations ranging from 1 to 256 μg/mL. Ensure that the final DMSO concentration does not exceed 1% (v/v) as it may affect microbial growth.

  • Microtiter Plate Setup: Dispense 100 μL of each compound dilution into 96-well plates in triplicate. Add 100 μL of standardized microbial inoculum to each well. Include growth control wells (media + inoculum), sterility controls (media only), and reference antibiotic controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation and Reading: Incubate plates at appropriate temperatures (35°C for bacteria, 35°C for C. albicans) for 16-20 hours (bacteria) or 24-48 hours (fungi). Determine minimum inhibitory concentrations (MICs) as the lowest compound concentration that completely inhibits visible growth. For minimum bactericidal/fungicidal concentrations (MBC/MFC), subculture 10 μL from clear wells onto agar plates and determine the lowest concentration that kills ≥99.9% of the initial inoculum [3].

Protocol for Enzymatic Inhibition Assays

Evaluation of kinase inhibition activity for triazine derivatives against PDK isoforms employs specialized biochemical assays:

  • Enzyme Preparation: Dilute recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4) to appropriate working concentrations in assay buffer (40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA).

  • Reaction Setup: In a 96-well plate, combine PDK enzyme (5-10 ng), test compounds at varying concentrations (typically 0.1-10 μM), and ATP at Km concentration (determined experimentally for each isoform). Preincubate for 10 minutes at room temperature, then initiate the reaction by adding pyruvate dehydrogenase complex (PDH) substrate. Incubate for 30 minutes at 30°C.

  • Detection: Utilize ADP-Glo Kinase Assay kit (Promega) according to manufacturer's instructions. Briefly, add an equal volume of ADP-Glo Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP to ATP. Incubate for an additional 30-60 minutes and measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate percentage inhibition relative to DMSO controls and determine IC₅₀ values using nonlinear regression analysis. Include reference inhibitors (e.g., DCA for PDK) as positive controls [2].

Similar enzymatic assays can be adapted for other kinase targets such as CDK2 and PI3K isoforms using appropriate substrates and detection methods specific to each kinase system.

Conclusion and Future Perspectives

The This compound and triazolo[1,5-a]pyrimidine scaffolds continue to offer exciting opportunities in medicinal chemistry and drug development. Their synthetic accessibility, diverse biological activities, and favorable physicochemical properties position them as valuable templates for future lead optimization campaigns. Particularly promising are the dual-targeting capabilities of these heterocycles, which enable simultaneous modulation of multiple pathological pathways - an approach that may overcome limitations associated with single-target therapies, especially in complex diseases like cancer.

Future research directions should focus on expanding the structural diversity of these systems through innovative synthetic methodologies, including green chemistry approaches and cascade reactions that improve efficiency and sustainability. Additionally, deeper investigation of their mechanisms of action using advanced biochemical and biophysical techniques will facilitate rational design of more potent and selective derivatives. The demonstrated success of these heterocycles in targeting metabolic enzymes like PDK in treatment-resistant cancers highlights their potential in addressing unmet medical needs, particularly for aggressive malignancies with limited therapeutic options. As structural biology and computational methods continue to advance, structure-based drug design approaches will further accelerate the development of optimized clinical candidates from these versatile heterocyclic systems.

References

Application Notes: 3-Amino-1,2,4-triazine Marine Natural Product Hybrids as PDK Inhibitors for Pancreatic Ductal Adenocarcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive cancer characterized by late prognosis, metabolic alterations, and profound drug resistance. A key factor sustaining its progression is the reprogramming of cellular metabolism, known as the "Warburg effect" or aerobic glycolysis, where cancer cells favor glycolysis over oxidative phosphorylation for energy production, even in oxygen-rich conditions [1] [2].

The pyruvate dehydrogenase kinases (PDKs), a family of four isoforms (PDK1-4), are central players in this metabolic shift. They inactivate the pyruvate dehydrogenase complex (PDC), a critical enzyme that converts pyruvate to acetyl-CoA. The overexpression of PDKs, particularly PDK1 and PDK4, is frequently associated with KRAS-mutated cancers like PDAC, making them valuable therapeutic targets [1] [2] [3].

Marine natural products, particularly bis-indolyl alkaloids like nortopsentin and topsentin, have demonstrated significant antiproliferative activity, often through kinase inhibition [1] [4]. This application note details a molecular hybridization approach, combining the bioactive bis-indolyl scaffold of marine alkaloids with a synthetic 3-amino-1,2,4-triazine central core, to create novel, potent, and selective PDK inhibitors for combating PDAC [1] [2] [3].

Chemical Synthesis and Structural Analysis

Synthesis Protocol for Indolyl-7-azaindolyl Triazine Derivatives

The synthesis of the this compound-based marine hybrids is achieved through a two-step protocol as outlined below [1].

Step 1: Synthesis of α-Diketone Intermediates (3a–j)

  • Reaction Type: Friedel-Crafts Acylation
  • Reactants: Methylindole precursors (1a,b) and indolyl-oxo-acetyl chlorides (2a–e)
  • Conditions: The reaction is performed in a mixture of dichloromethane (DCM) and heptane, using aluminum chloride (AlCl₃) as a strong Lewis acid catalyst.
  • Procedure: Add the acetyl chloride derivative dropwise to a stirred, cooled solution of the methylindole and AlCl₃ in DCM/heptane. Allow the reaction to warm to room temperature and stir for several hours until completion. Work up with aqueous solution to obtain the crude product.
  • Outcome: This electrophilic aromatic substitution yields the key 1,2-diketone intermediates 3a–j in good yields of 76–92% [1].

Step 2: Formation of this compound Derivatives (4a–j & 5a–j)

  • Reaction Type: Cyclocondensation
  • Reactants: α-Diketones (3a–j) and aminoguanidine bicarbonate
  • Procedure: React the diketone intermediate with aminoguanidine bicarbonate in a suitable solvent (e.g., ethanol) under heating. Monitor the reaction by TLC.
  • Outcome: This reaction produces isomeric pairs of the final 3-amino-substituted 1,2,4-triazines 4a–j and 5a–j. The overall yields for this step are high, ranging from 79% to 96% (see Table 1 for isomeric ratios) [1].

The following workflow summarizes the synthetic pathway:

G Start Start Synthesis Methylindole Methylindole Precursors (1a,b) Start->Methylindole AcetylChloride Indolyl-oxo-acetyl Chlorides (2a-e) Start->AcetylChloride FC_Rxn Friedel-Crafts Acylation (DCM/Heptane, AlCl₃) Methylindole->FC_Rxn AcetylChloride->FC_Rxn Diketone α-Diketone Intermediates (3a-j) Yield: 76-92% FC_Rxn->Diketone CycloCond Cyclocondensation (Aminoguanidine Bicarbonate) Diketone->CycloCond Isomer4 3-Amino-1,2,4-triazines (4a-j) CycloCond->Isomer4 Isomer5 Isomeric Triazines (5a-j) CycloCond->Isomer5 End Final Products Isomer4->End Isomer5->End

Synthetic Workflow for this compound Marine Hybrids

Structural Characteristics of the Core and Hybrids

The core scaffold, This compound (CAS 1120-99-6), is a heteroaromatic compound with a molecular formula of C₃H₄N₄ and a molecular weight of 96.09 g/mol [5] [6]. It is commercially available as a brown crystalline powder with a melting point of 174-177 °C [6].

In the crystal structure, molecules form extensive hydrogen-bonded chains and exhibit strong π-π interactions between the aromatic rings, which can influence packing and properties [7]. In the designed hybrids, this core is functionalized with indole and 7-azaindole moieties, mimicking the structure of marine bis-indole alkaloids and creating a multi-pharmacophoric system [1].

Biological Activity and Mechanism of Action

Primary Molecular Target: PDK Inhibition

The primary mechanism of action for these triazine hybrids is the potent inhibition of pyruvate dehydrogenase kinases (PDKs).

Experimental Protocol: PDK Enzymatic Assay

  • Objective: To evaluate the inhibitory activity of triazine compounds against PDK1-4 isoforms.
  • Method: ADPGlo Kinase Assay kit (Promega Corporation).
  • Procedure:
    • Incubate PDK1-4 isoforms with test compounds (typically at 1.5 µM) for 30 minutes at room temperature.
    • Initiate the kinase reaction by adding ATP and substrate.
    • Measure the consumption of ADP to ATP as a luminescent signal.
    • Calculate the percentage inhibition of enzymatic activity relative to a vehicle control.
    • For active compounds, determine the half-maximal inhibitory concentration (IC₅₀) by testing a range of concentrations [1] [2].

Key Findings:

  • The derivatives showed a preferential and potent inhibitory activity towards PDK1 and PDK4 isoforms, with many compounds achieving 100% inhibition at 1.5 µM [1].
  • All synthesized triazines were extremely efficient, with IC₅₀ values against PDK1 in the sub-micromolar to nanomolar range (0.04 to 0.33 µM), significantly outperforming the reference PDK inhibitor dichloroacetate (DCA) [1] [3].
  • Inhibition was less effective against PDK2 and variable against PDK3 [1].

The table below summarizes the enzymatic inhibition data for selected potent compounds.

Table 1: Enzymatic Inhibition Profile of Selected this compound Hybrids [1]

Compound % Inhibition PDK1 (at 1.5 µM) % Inhibition PDK4 (at 1.5 µM) IC₅₀ PDK1 (µM) ± S.D.
4d 100% 100% 0.06 ± 0.01
4f 100% ~80% 0.05 ± 0.01
4h 100% ~80% 0.04 ± 0.01
5d 100% 100% 0.05 ± 0.01
5f 100% 100% 0.04 ± 0.01
5h 100% 100% 0.05 ± 0.01
5j 100% 100% 0.06 ± 0.01
Antiproliferative Activity in PDAC Models

The cytotoxic potential of the triazine derivatives was evaluated in 2D and 3D cultures of PDAC cell lines.

Experimental Protocol: Cell Viability Assay

  • Objective: To determine the antiproliferative effects of triazine compounds.
  • Cell Lines: Includes KRAS-wild-type (BxPC-3) and KRAS-mutant (PSN-1) PDAC cells.
  • Models: 2D monolayer cultures and 3D spheroids.
  • Procedure:
    • Seed cells in 96-well plates and allow to adhere.
    • Treat cells with a concentration gradient of the test compounds for 48-72 hours.
    • For 3D models, allow spheroids to form before treatment.
    • Assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo 3D).
    • Calculate the concentration that inhibits 50% of cell growth (GI₅₀) [1] [3].

Key Findings:

  • The compounds demonstrated a major selectivity against the KRAS-mutant PSN-1 cell line in both 2D and 3D models, indicating their potential to target aggressive, genetically defined PDAC subtypes [1] [3].
  • They effectively reduced cell growth at low micromolar doses, confirming their cytotoxic potential [3].
Mechanism of Action and Signaling Pathways

Cellular mechanistic studies confirm that these derivatives target the PDK/PDH axis, leading to metabolic and redox impairment, and ultimately trigger apoptotic cancer cell death [3]. The following diagram illustrates the proposed signaling pathway and mechanistic consequences of PDK inhibition by these hybrids.

G Triazine This compound Hybrid PDK PDK1/4 Inhibition Triazine->PDK PDH PDH Activation (Inactive Phospho-PDH → Active PDH) PDK->PDH  Reversal of  Inactivation PDC Active PDC (Pyruvate → Acetyl-CoA) PDH->PDC TCA Enhanced TCA Cycle & Oxidative Phosphorylation PDC->TCA Warburg Reversal of Warburg Effect (Reduced Aerobic Glycolysis) PDC->Warburg  Metabolic Shift ROS ↑ Mitochondrial ROS TCA->ROS Apoptosis Apoptotic Cell Death ROS->Apoptosis Growth Reduced Tumor Growth Apoptosis->Growth Warburg->Growth

Proposed Signaling Pathway of Triazine Hybrids in PDAC

In Vivo Efficacy and Selectivity Profile

In Vivo Validation

Preliminary in vivo studies in a highly aggressive Kras-mutant solid tumor model have been conducted for a representative compound, 5i.

Key Findings:

  • Compound 5i demonstrated the ability to effectively target the PDH/PDK axis *in vivo*.
  • It showed equal efficacy and a better tolerability profile compared to FDA-approved drugs cisplatin and gemcitabine, the current standard of care for PDAC [3].
Selectivity over HSP90

Given the structural resemblance of the 1,2,4-triazine scaffold to the Hsp90 inhibitor Ganetespib, the selectivity of the most potent PDK inhibitors was evaluated against HSP90.

Experimental Protocol: HSP90 Inhibition Assay

  • Method: Similar enzymatic assay as for PDKs, incubating Hsp90 with compounds at 1.5 µM.
  • Key Findings: While most derivatives were also highly effective against HSP90, derivative 5j was identified as a more selective PDK1 inhibitor, reducing HSP90 activity by only 60-80% at 1.5 µM [2]. This highlights the potential for developing selective PDK inhibitors within this chemical series.

Conclusion and Future Perspectives

The library of this compound marine natural product hybrids represents a novel and promising class of potent, subtype-selective PDK inhibitors. Their demonstrated efficacy in targeting the metabolic vulnerability of KRAS-mutant PDAC, both in vitro and in vivo, along with a favorable preliminary tolerability profile, strongly encourages further development.

Future work should focus on:

  • Lead Optimization: Further structural manipulation to improve potency, pharmacokinetic properties, and selectivity for PDK over HSP90.
  • Comprehensive ADMET Studies: Detailed investigation of absorption, distribution, metabolism, excretion, and toxicity profiles.
  • Advanced In Vivo Models: Validation in patient-derived xenograft (PDX) models to better recapitulate human PDAC.
  • Combination Therapy: Exploring synergies with standard chemotherapeutic agents and other targeted therapies.

These compounds hold significant potential for progressing into clinical candidates to combat highly aggressive pancreatic ductal adenocarcinomas [1] [3].

References

Troubleshooting Guide for 3-amino-1,2,4-triazine Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Common Issue Possible Cause Suggested Solution Key References
Low Overall Yield Non-atom economical route; limited substitution scope. [1] Adopt a convergent synthesis using hydrazinecarboximidamide intermediates. [1] [1]
Reaction Does Not Proceed (with hydrazine salts) Low nucleophilicity of the hydrochloride salt. [1] Add 2.2 equivalents of a base, such as triethylamine, to liberate the free hydrazine. [1] [1]
Slow Reaction Conversion Low reactivity of the hydrazine or poor leaving group ability. [1] Increase the reaction temperature (e.g., to 80 °C) to accelerate the first coupling step. [1] [1]
Formation of Byproducts Use of reactive amines/anilines with sulfonic acid intermediate 6. [1] Use pyridine as an additive and acetonitrile as the solvent for cleaner conversion. [1] [1]
Low Yields in Electrophilic Reactions Deactivated amino group on the triazine ring; incorrect temperature. [2] Use strong electrophiles (e.g., benzoyl chlorides) and control temperature carefully. Arylureido formation works best at room temperature. [2] [2]
Difficulty in Selective Amination - Perform Chichibabin amination using aqueous ammonia with KMnO₄ as an oxidant. [2] [2]

Experimental Protocols for Yield Optimization

Here are detailed methods for two efficient routes to 3-amino-1,2,4-triazoles, adapted from research. [1]

General Procedure A: Variation at the N-1 Position

This route is ideal for introducing different hydrazine-derived groups at the N-1 position of the triazole. [1]

  • Synthesis of Sulfonic Acid Intermediate (5): Oxidize thiourea 3 with hydrogen peroxide (H₂O₂) in the presence of sodium molybdate dihydrate to obtain sulfonic acid 5 in excellent yield. [1]
  • Coupling with Hydrazine: Mix intermediate 5 with 1.0 equivalent of the desired hydrazine in anhydrous acetonitrile.
    • For hydrazine free bases: Stir at room temperature. [1]
    • For hydrazine hydrochloride salts: Use 2.2 equivalents of triethylamine and potentially heat to 80°C. [1]
  • Cyclization: Concentrate the reaction mixture and heat the crude intermediate with trimethyl orthoformate at 140°C for 14 hours to form the final 3-aminotriazole 1. [1]
General Procedure B: Variation at the 3-Amino Position

This route allows for the incorporation of various amine-derived substituents on the 3-amino group. [1]

  • Synthesis of Sulfonic Acid Intermediate (6): Prepare sulfonic acid 6 from 1-phenyl-3-thiosemicarbazide 4a using an analogous oxidation procedure to that used for 5. [1]
  • Coupling with Amine: Treat intermediate 6 with 1.0 equivalent of the desired amine in anhydrous acetonitrile. Using pyridine as an additive is crucial for high conversion with diverse amines. [1]
  • Cyclization: Carry out the cyclization by heating the intermediate with trimethyl orthoformate at 140°C for 14 hours. [1]

Synthetic Workflow Diagrams

The following diagrams outline the two convergent synthetic routes and a general troubleshooting decision tree.

synth_routes cluster_routeA Route A: Vary N-1 Position cluster_routeB Route B: Vary 3-Amino Group Thiourea3 Thiourea 3 SulfAcid5 Sulfonic Acid 5 Thiourea3->SulfAcid5 H₂O₂, Na₂MoO₄•2H₂O Excellent Yield Intermediate2a Intermediate 2a SulfAcid5->Intermediate2a Anhyd. CH₃CN rt or 80°C With/Without Et₃N Hydrazine Hydrazine (R1) Hydrazine->Intermediate2a Product1_N1 3-Aminotriazole 1 (Varied N-1 R1 group) Intermediate2a->Product1_N1 Trimethyl Orthoformate 140°C, 14h Thiosemi4 Thiosemicarbazide 4a SulfAcid6 Sulfonic Acid 6 Thiosemi4->SulfAcid6 H₂O₂, Na₂MoO₄•2H₂O 93% Yield Intermediate2b Intermediate 2b SulfAcid6->Intermediate2b Anhyd. CH₃CN, Pyridine 120°C, 30 min Amine Amine (R2, R3) Amine->Intermediate2b Product1_3Am 3-Aminotriazole 1 (Varied 3-Amino R2/R3) Intermediate2b->Product1_3Am Trimethyl Orthoformate 140°C, 14h

Synthetic Routes for 3-Amino-1,2,4-triazole Derivatives [1]

troubleshooting_flow Start Low Yield Problem Step1 Using hydrazine hydrochloride salt? Start->Step1 Step1_Yes Add 2.2 eq. Triethylamine (Potentially heat to 80°C) Step1->Step1_Yes Yes Step1_No Step1_No Step1->Step1_No No Step2 Reaction conversion slow or stalled? Step2_Yes Increase temperature to 80°C for first step Step2->Step2_Yes Yes Step2_No Step2_No Step2->Step2_No No Step3 Forming many byproducts? Step3_Yes Use Pyridine additive & Acetonitrile solvent Step3->Step3_Yes Yes Step3_No Step3_No Step3->Step3_No No Step4 Electrophilic reaction failing? Step4_Yes Use strong electrophiles (Benzoyl chlorides) Control temperature Step4->Step4_Yes Yes Step4_No Review convergent synthesis routes Step4->Step4_No No Step1_Yes->Step2 Step1_No->Step2 Step2_Yes->Step3 Step2_No->Step3 Step3_Yes->Step4 Step3_No->Step4

Troubleshooting Flow for Cyclization Yield Issues [1] [2]

Key Optimization Takeaways

  • Route Selection is Critical: The described convergent synthesis is a robust and atom-economical alternative to older, lower-yielding methods, facilitating the study of structure-activity relationships. [1]
  • Condition Specificity: The need for triethylamine with hydrazine salts and pyridine with amines highlights that optimization is highly specific to the nucleophile used. [1]
  • Functional Group Tolerance: These optimized routes are compatible with olefins, acetals, carbamates, and esters, which is valuable for complex molecule synthesis. [1]

References

3-amino-1,2,4-triazine electrophilic reaction temperature control

Author: Smolecule Technical Support Team. Date: February 2026

Temperature Guide for Electrophilic Reactions

The following table outlines the temperature conditions and outcomes for reactions involving different electrophiles, based on experimental findings [1] [2].

Electrophile Recommended Temperature Reaction Outcome & Notes
Aromatic Isocyanates (e.g., Phenyl isocyanate) Room Temperature (e.g., 25 °C) Stable monoarylureido analogs formed. Yields: 30-62% [1].
Aromatic Isocyanates (e.g., Phenyl isocyanate) Reflux in Dimethoxyethane (DME) Mixture of monoureide isomers formed. Yields were lower, and isomers required chromatographic separation [1].
Benzoyl Chlorides Room Temperature or Reflux Monobenzoylated products formed exclusively at the 5-amino group. Yields: 50-66%. Temperature had no effect on regioselectivity [1].

Experimental Protocols

Here are the detailed methodologies for the key reactions cited above.

Protocol 1: Reaction with Aromatic Isocyanates at Room Temperature [1]

  • Procedure: To the 3,5-diamino-1,2,4-triazine substrate in dimethoxyethane (DME), add the aromatic isocyanate. Stir the resultant mixture at room temperature for 16 hours. The product often precipitates and can be collected by filtration. Further purification can be achieved via column chromatography (eluting with methanol/dichloromethane mixtures).
  • Key Insight: Performing this reaction at room temperature favors the formation of a single, stable monoarylureido product.

Protocol 2: Reaction with Benzoyl Chlorides [1]

  • Procedure: Dissolve 3,5-diamino-1,2,4-triazine in dichloromethane or chloroform. Add triethylamine as a base, followed by the benzoyl chloride. Stir the reaction mixture for 18 hours at either room temperature or under reflux. Isolate the products by column chromatography on silica gel (eluting with methanol/dichloromethane mixtures).
  • Key Insight: Unlike isocyanates, benzoyl chlorides react exclusively at the 5-amino group of the triazine ring regardless of the reaction temperature, indicating this position is more nucleophilic in these acylation reactions.

Troubleshooting FAQs

Q1: Why does my reaction with phenyl isocyanate yield a mixture of products?

  • Likely Cause: The reaction was likely performed at an elevated temperature (e.g., under reflux). High temperature reduces selectivity, leading to a mixture of structural isomers where the ureido group attaches to different nitrogen atoms on the triazine ring [1].
  • Solution: Repeat the reaction at room temperature. This promotes regioselectivity, yielding a single, stable monoarylureido analog [1].

Q2: Why does benzoylation consistently target the same amino group regardless of temperature?

  • Explanation: The 1,2,4-triazine ring has a strong electron-withdrawing effect. Research indicates this deactivates the 3-amino group towards electrophilic attack. The benzoyl chlorides, being strong enough electrophiles, react preferentially with the more nucleophilic 5-amino group, and temperature does not alter this inherent reactivity preference [1].

To help visualize the decision-making process for selecting the correct reaction conditions, refer to the following workflow.

G Start Start: Plan Electrophilic Reaction of 3-Amino-1,2,4-triazine E1 Identify Your Electrophile Start->E1 A1 Aromatic Isocyanate E1->A1 A2 Benzoyl Chloride E1->A2 T1 Use Room Temperature A1->T1 T2 Room Temperature or Reflux (No selectivity change) A2->T2 O1 Outcome: Stable Monoarylureido Product T1->O1 O2 Outcome: Monobenzoylated Product (at 5-amino group) T2->O2

References

3-amino-1,2,4-triazine purification column chromatography solvents

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Systems for Column Chromatography

The table below summarizes the elution solvents and conditions successfully used for purifying various 3-amino-1,2,4-triazine derivatives, as reported in recent scientific literature.

Compound Class / Context Elution Solvent System (Ratios) Key Experimental Notes
This compound core & derivatives (e.g., Sonogashira products) [1] Ethyl acetate/Hexane (5:95 to 30:70) or Methanol/Dichloromethane (5:95) Used for purifying compounds like 5a-d after reactions with terminal alkynes.
Arylureido & Benzoylated analogs [1] Methanol/Dichloromethane (gradient from 2:98 to 10:90) Used to isolate stable monoarylureido (9b-d) and mono-benzoylated (10a-d) compounds.
Isomeric triazines from bis(indolyl) precursors [2] Information not specified in abstract; check full article for details. Used to separate a mixture of structural isomers (4a-j and 5a-j) obtained from ring closure reaction.

Workflow for Synthesis & Purification

The following diagram outlines a general workflow for the synthesis and subsequent purification of this compound derivatives, based on common protocols [1] [2].

Start Start: Reaction Mixture A Reaction Completion (TLC Analysis) Start->A B Work-up: Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water) A->B C Dry Organic Layer (e.g., over MgSO₄) B->C D Concentrate under Reduced Pressure C->D E Purify by Column Chromatography D->E F Analyze Pure Fractions (NMR, LC-MS, HPLC) E->F End End: Pure Compound F->End

Frequently Asked Questions

Here are answers to some specific troubleshooting questions you might encounter during your experiments.

What should I do if my product is not eluting from the column?

This usually indicates that the solvent system is not polar enough.

  • Action: Gradually increase the polarity of your eluent. If you started with a mixture like Ethyl Acetate/Hexane (5:95), slowly increase the ratio of ethyl acetate. If using Methanol/DCM, you can slightly increase the methanol percentage [1].
  • Tip: Always use Thin Layer Chromatography (TLC) to monitor your reaction and determine an appropriate starting eluent system before running a column.

My product elutes too quickly, resulting in poor separation from impurities.

This means the initial solvent system is too polar.

  • Action: Decrease the polarity of your eluent. For example, start with a lower ratio of Ethyl Acetate in Hexane or Methanol in DCM than originally planned [1].
  • Tip: Using a gradient elution (slowly increasing polarity over time) is the most effective way to achieve good separation of compounds with different polarities.

The isolated compound is not pure enough after a single column run.

Some derivatives, especially complex ones or mixtures of isomers, require further purification.

  • Action: Consider re-crystallization as a secondary purification step. Hot isopropanol has been used to recrystallize related triazine intermediates [1]. Alternatively, you may need to run a second column with a different solvent system.

Important Safety and Handling Notes

  • Air Sensitivity: this compound is reported to be air-sensitive. Always store it under an inert atmosphere (e.g., nitrogen or argon) and keep the container tightly closed [3] [4].
  • Irritant: The compound may be irritating to the eyes, respiratory system, and skin. Always use appropriate personal protective equipment (PPE) in the lab [3].

References

3-amino-1,2,4-triazine solubility DMSO DMF acetonitrile

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data

The table below summarizes the available quantitative and qualitative solubility data for 3-Amino-1,2,4-triazine.

Solvent Solubility Condition / Note
DMSO 100 mg/mL (1040.69 mM) Requires ultrasonic treatment; solution should be used fresh due to hygroscopic DMSO impacting solubility [1].
Methanol Slightly soluble Requires sonication [2].
DMF & Acetonitrile Information not found Data for these specific solvents is not available in the search results.

Experimental Protocols

Here are detailed methodologies for handling this compound in the laboratory, based on the search results.

Protocol 1: Preparation of Stock Solution in DMSO

This protocol is suitable for creating a concentrated stock solution for in vitro biological assays [1].

  • Weighing: Accurately weigh the required mass of this compound.
  • Dissolution: Transfer the compound to a clean vial. Add the appropriate volume of dry, freshly opened DMSO to achieve the desired concentration (e.g., 100 mg/mL).
  • Sonication: Sonicate the mixture to aid dissolution. A bath or probe sonicator can be used.
  • Storage: Aliquot the prepared stock solution and store it at -20°C for one month or -80°C for six months, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Synthesis of this compound

This synthetic procedure from Organic Syntheses provides a high-purity product that can be used for solubility studies [3].

  • Reaction Setup: Place 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500 mL two-necked round-bottomed flask fitted with a thermometer.
  • Acid Addition: Add 48 g (40 mL, 1.05 moles) of 98-100% formic acid. The mixture will foam.
  • Heating: Heat the mixture cautiously with gentle rotation until gas evolution ceases and a clear solution of aminoguanidine formate is obtained.
  • Reaction: Maintain the solution at 120°C for 5 hours.
  • Isolation: After cooling, add 500 mL of 95% ethanol. Dissolve the product by heating and filter the solution while hot.
  • Crystallization: Evaporate the ethanol filtrate to dryness. The resulting crude product can be recrystallized from ethanol (using 200 mL for every 40 g of crude product) to obtain colorless crystals with a melting point of 152-153°C.

Frequently Asked Questions

Q1: Why is my this compound not dissolving completely in DMSO? A1: Ensure you are using dry, freshly opened DMSO, as it is hygroscopic and absorbed water can significantly reduce its dissolving power. Always use sonication to facilitate the process. If problems persist, gently warming the solution (e.g., to 40-50°C) may help, but ensure the compound is stable at that temperature [1].

Q2: How should I store solutions of this compound to ensure stability? A2: Solid this compound should be stored in a sealed container in a dark, dry place at room temperature [2]. Solutions in DMSO should be aliquoted and stored at -20°C (for one month) or -80°C (for six months), protected from light. Label vials with the preparation date and concentration [1].

Q3: The compound I have is brown, but the literature describes colorless crystals. Is my product impure? A3: Commercial samples of this compound are often described as brown crystalline powder [2]. The pure, recrystallized compound is reported to form colorless crystals [3]. The brown color in your sample could indicate the presence of impurities, which might also affect solubility.

Troubleshooting Guide

The following diagram outlines a logical workflow to address common solubility issues in the lab.

G Start Solubility Issue Step1 Confirm solvent is dry and fresh (esp. DMSO) Start->Step1 Step2 Apply ultrasonic treatment (sonication) Step1->Step2 Solvent OK Step3 Gently warm solution (≤ 50°C if stable) Step2->Step3 Still not dissolved Step4 Try a different solvent (e.g., Methanol) Step3->Step4 Still not dissolved Step5 Recrystallize compound from Ethanol Step4->Step5 Alternative solvent fails Resolved Issue Resolved Step5->Resolved Success NotResolved Issue Persists Step5->NotResolved Failed Action Consider purifying compound or verifying chemical structure NotResolved->Action

Key Information for Researchers

  • Purity is Critical: The solubility data provided is for the compound with CAS Number 1120-99-6 [2]. Always verify the purity and identity of your compound, as impurities can significantly alter solubility.
  • Handling Precautions: The solid compound should be handled in a well-ventilated area (e.g., a fume hood). While specific hazard data is limited, it is generally assigned hazard codes of Xi (Irritant) and should be handled with appropriate personal protective equipment (PPE) including gloves and safety glasses [4].

References

3-amino-1,2,4-triazine selective N-1 versus N-2 alkylation

Author: Smolecule Technical Support Team. Date: February 2026

Alkylation Site Selectivity: Key Findings

The following table summarizes the reactivity of different nucleophilic sites on the 3-amino-1,2,4-triazine ring towards electrophiles, based on experimental evidence [1].

Site on Triazine Ring Reactivity with Electrophiles Outcome and Notes
3-Amino Group (-NH₂) Low reactivity; deactivated by the electron-withdrawing triazine ring. Requires a highly "strong" electrophile to react. Often not the preferred site [1].
Ring Nitrogen at N-4 Position High reactivity and favored site. Benzoyl chlorides alkylate here irrespective of temperature. Phenyl isocyanates also react here at room temperature [1].
Ring Nitrogen at N-2 Position? Not observed as a major product. The experimental data does not report significant alkylation at the N-1 or N-2 positions under the conditions studied [1].

Experimental Protocols for Selective Functionalization

Since direct N-1/N-2 alkylation is difficult, the following strategies allow for controlled functionalization at specific sites.

Protocol 1: Achieving N-4 (Ring) Benzoylation

This protocol describes how to selectively add a benzoyl group to the ring nitrogen at the N-4 position [1].

  • Reaction Setup: Dissolve this compound in an anhydrous solvent like dichloromethane or chloroform. Add a base, such as triethylamine, to scavenge the acid produced during the reaction.
  • Reaction: Add your chosen benzoyl chloride derivative to the solution. The reaction can be carried out at room temperature or under reflux, depending on the reactivity of the benzoyl chloride.
  • Workup & Isolation: After 18 hours, work up the reaction by standard liquid-liquid extraction. Isolate the pure N-4 benzoylated product using column chromatography on silica gel, typically eluting with a mixture of methanol and dichloromethane (2:98 to 10:90).
  • Key Takeaway: This reaction consistently occurs at the amine position 5 (N-4) of the triazine ring, yielding the mono-benzoylated product in moderate yields (50–66%) [1].
Protocol 2: Achieving N-4 (Ring) Ureido Formation

This protocol is for synthesizing stable monoarylureido analogs at the N-4 position [1].

  • Reaction Setup: Add your chosen phenyl isocyanate derivative to a solution of 3,5-diamino-1,2,4-triazine in dimethoxyethane (DME). Note: The use of a base like triethylamine can lead to very low or no product formation.
  • Reaction: Stir the reaction mixture at room temperature. (Performing the reaction under reflux leads to mixtures that are difficult to separate).
  • Workup & Isolation: A precipitate often forms. Collect it by filtration and purify the crude solid by column chromatography to obtain the stable monoarylureido product.
  • Key Takeaway: Temperature is critical. Room temperature reactions yield stable monoarylureido analogs with the ureido group at the N-4 position, in moderate yields (30–62%) [1].

Troubleshooting Common Alkylation Problems

Problem Possible Cause Solution
Low yield of desired alkylated product Incorrect temperature; side reactions. For ureido formation, ensure the reaction is performed at room temperature, not under reflux [1].
No reaction occurs Electrophile is not strong enough. The 3-amino group is deactivated. Use a more reactive electrophile or target the more reactive ring N-4 position instead [1].
Obtaining a mixture of products Lack of regioselectivity; multiple sites are reacting. Fine-tune your electrophile and reaction conditions (temperature, solvent) to favor one site. The N-4 position is generally the most nucleophilic ring nitrogen [1].

Decision Workflow for Alkylation Strategy

This diagram outlines the experimental decision-making process for functionalizing this compound based on your target product.

References

3-AT competitive inhibitor HIS3 reporter gene assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What is the function of 3-AT in a HIS3 reporter gene assay? 3-Amino-1,2,4-triazole (3-AT) is a competitive inhibitor of the HIS3 gene product (imidazoleglycerol-phosphate dehydratase). In reporter assays, it is used to suppress background growth caused by leaky expression of the HIS3 reporter, thereby increasing the stringency of the selection and allowing you to identify true positive signals [1] [2].

Q2: My yeast shows no growth even without 3-AT. What could be wrong? This suggests a fundamental issue with the assay system itself. Please refer to the troubleshooting table below, specifically the points under "No growth on selective medium."

Q3: I observe high background growth even with 3-AT. What should I do? This is a common issue typically resolved by titrating the 3-AT concentration to a higher level. Please follow the optimization protocol detailed in the following section.

Troubleshooting Guide

The table below outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Excessive background growth Leaky HIS3 reporter expression; 3-AT concentration too low [1] [2] Titrate and increase 3-AT concentration [1]; Include a no-bait control to determine baseline leakiness [3]
No growth on selective medium Low transfection efficiency; Low promoter/reporter activity; Bait protein toxicity [4] [3] Verify plasmid DNA quality; Use low-passage, actively dividing cells; Confirm promoter activity with a positive control [4]
Weak or variable signal Weak protein-protein interaction; Suboptimal 3-AT concentration [1] [5] Titrate 3-AT to find level that suppresses background but allows true positive growth [1]; Use a quantitative reporter (e.g., NanoLuc) [5]

Experimental Protocol: Optimizing 3-AT Concentration

A critical step for a successful HIS3 assay is empirically determining the correct 3-AT concentration for your specific bait-prey combination, as background leakiness can vary [1] [3].

Principle: The goal is to find the lowest concentration of 3-AT that completely suppresses the growth of negative controls (e.g., yeast with non-interacting proteins or empty prey vector), while still allowing robust growth of known positive controls.

Materials:

  • Yeast strains containing your bait, prey, and reporter constructs.
  • Positive and negative control yeast strains.
  • Synthetic Defined (SD) medium plates lacking appropriate nutrients (e.g., -Leu/-Trp/-His).
  • 3-AT stock solution (e.g., 1 M, filter-sterilized).
  • Sterile water.

Procedure:

  • Prepare 3-AT Plates: Prepare SD -Leu/-Trp/-His plates supplemented with a range of 3-AT concentrations. A typical range might be 0, 1, 2, 5, 10, 25, and 50 mM [1] [2].
  • Spot Yeast Cultures: For each strain to be tested (positive control, negative control, and experimental strains), grow overnight cultures. Normalize the cell density (e.g., to OD600 = 1.0) and spot a fixed volume (e.g., 5 µL) of each culture onto the different 3-AT plates.
  • Incubate and Monitor: Incubate the plates at 30°C for 2-5 days and observe growth daily.
  • Determine Optimal Concentration: The optimal 3-AT concentration is the lowest concentration that completely inhibits the growth of the negative control after 3-5 days, while the positive control still shows clear growth.

The logic for determining the optimal concentration is summarized in the following workflow:

G Start Start 3-AT Optimization PrepPlates Prepare SD -His plates with a range of 3-AT concentrations Start->PrepPlates SpotCells Spot Control and Experimental Strains PrepPlates->SpotCells Incubate Incubate Plates at 30°C for 3-5 days SpotCells->Incubate Decision Does negative control grow at current 3-AT level? Incubate->Decision IncreaseConc Increase 3-AT Concentration Decision->IncreaseConc Yes Optimal Optimal 3-AT Level Found: Lowest conc. that suppresses negative control growth Decision->Optimal No IncreaseConc->PrepPlates

Pro-Tips for a Robust Assay

  • Strain Engineering: Using yeast strains with mutations like erg6Δ can increase membrane permeability and make cells more sensitive to small molecules like 3-AT, which can improve the dynamic range of your screen [1].
  • Quantitative Reporters: For a more objective and quantitative measure of interaction strength, consider using a luciferase reporter (e.g., NanoLuc) in addition to the HIS3/3-AT selection. This can help distinguish weak interactions from background and reduce subjectivity [5].
  • Control is Key: Always include a set of known positive and negative interaction controls in every experiment to ensure the system is functioning correctly and to accurately set your 3-AT threshold [3].

References

3-amino-1,2,4-triazine reaction monitoring TLC systems

Author: Smolecule Technical Support Team. Date: February 2026

TLC Troubleshooting FAQ

Here are answers to common problems you might encounter when performing TLC analysis [1] [2].

Problem & Phenomenon Possible Causes Recommended Solutions
No Spots Visible [1]: Applied spots not visible after development. Sample overloaded; compound not UV-active; solvent level too high; low concentration [1] [2]. Concentrate sample (spot multiple times, dry between applications) [1] [2]; try alternative visualization (e.g., chemical stain) [2]; ensure solvent level is below spotting line [1] [2].
Spot Streaking [2]: Compounds run as elongated streaks instead of round spots. Sample overloaded; inappropriate mobile phase polarity for compound (too polar for acid/base-sensitive compounds) [2]. Dilute sample solution [2]; for base-sensitive compounds: add acid (e.g., 0.1-2.0% acetic acid) to mobile phase [2]; for acid-sensitive compounds: add base (e.g., 0.1-2.0% triethylamine) [2].
Unexpected Spots [1]: Spots appear that don't match expected compounds. Accidental contamination of TLC plate surface; decomposition of sample; reused solvent system [1]. Avoid touching plate surface; handle with care; always use fresh solvent system [1].
Poor Separation [2]: All compounds run near the solvent front or baseline. Near solvent front: Mobile phase too polar [2]. Near baseline: Mobile phase not polar enough [2]. Adjust mobile phase polarity: decrease polar solvent proportion (if near front) or increase it (if near baseline) [2]; consider different stationary phase (e.g., C18 for reversed-phase) [2].
Uneven Solvent Front [1]: Solvent front runs crookedly. Uneven TLC slurry thickness; plate touching chamber sides or filter paper [1]. Ensure TLC plate is even and properly placed in chamber without touching sides [1].

TLC Visualization Methods

Since 3-amino-1,2,4-triazines may not be UV-active, chemical stains are often essential. The table below lists common stains and their applications [2].

Stain / Method Best For Compounds / Functional Groups Notes & Procedure
UV Light Conjugated compounds, aromatic rings. Non-destructive; use pencil to trace spots immediately [2].
Iodine Vapor Unsaturated & aromatic compounds. Place plate in iodine-saturated chamber; spots appear brown; temporary stain, record quickly [2].
Phosphomolybdic Acid (PMA) Universal stain for most functional groups. Dip plate in 10% PMA/ethanol; strong heat required; spots appear as shades of green [2].
Vanillin Steroids, higher alcohols, phenols. Dip plate in stain (15g vanillin, 250mL EtOH, 2.5mL H₂SO₄); heat gently; produces wide color range [2].
Potassium Permanganate Oxidizable groups (alkenes, alkynes, alcohols, amines). Dip plate in KMnO₄ solution; spots appear yellow on pink/purple background; may require heating for some compounds [2].
Ninhydrin Amino acids, primary amines. Dip plate in ninhydrin solution; gentle heating produces colored spots [2].

TLC Method Validation for Quantitative Analysis

For reliable and reproducible results, especially for content determination, method validation is critical. The following parameters should be assessed according to ICH guidelines [3] [4].

  • Specificity: The method must distinguish the analyte from other components. This is confirmed by comparing the retention factor (Rf) of the sample to a standard and showing no interference from excipients [3].
  • Linearity: The method should show a proportional response to analyte concentration. Prepare a calibration curve with at least 5 concentration levels. A correlation coefficient (r > 0.995) is typically expected [3].
  • Accuracy (Trueness): Measured via recovery studies by spiking the analyte at different levels (e.g., 50%, 100%, 150%) into the sample matrix. Recovery values should be close to 100% (e.g., 98-102%) [3].
  • Precision: Evaluates result consistency. This includes repeatability (same day, same analyst) and intermediate precision (different days, analysts, equipment). Precision is expressed as the Coefficient of Variation (%CV), which should ideally be < 1-2% [3].
  • Robustness: The method's reliability when operational parameters are deliberately varied (e.g., chamber saturation time ±10 min, mobile phase composition ±10 mL). The %CV for results under these variations should be < 2% [3].
  • Limit of Detection (LOD) & Quantification (LOQ): LOD is the lowest detectable amount, and LOQ is the lowest reliably quantifiable amount. These are calculated from the linearity data and are crucial for impurity testing [3].

Systematic TLC Workflow

For a clear overview, here is a logical workflow for troubleshooting and optimizing your TLC experiments, integrating the information from the guides above.

TLC_Workflow Systematic TLC Troubleshooting Start Start TLC Experiment P1 No spots visible on developed plate Start->P1 P2 Spots are streaked or elongated Start->P2 P3 Poor separation (all spots clustered) Start->P3 P4 Unexpected spots present Start->P4 S1 Check solvent level Concentrate sample Try chemical stain P1->S1 S2 Dilute sample Adjust mobile phase pH (for acid/base-sensitive compounds) P2->S2 S3 Adjust mobile phase polarity Change stationary phase P3->S3 S4 Use fresh solvent Avoid touching plate surface P4->S4 Validation Proceed to Method Validation for quantitative analysis S1->Validation S2->Validation S3->Validation S4->Validation

References

3-amino-1,2,4-triazine stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability and Storage of Triazine-Based Compounds

The following table summarizes stability information for several triazine derivatives from recent studies. You can use this as a reference for handling similar compounds.

Compound Name/Class Reported Stability Characteristics Experimental Context / Implied Handling
3-amino-1,2,4-triazine-based library [1] Stable under in vitro and in vivo assay conditions. Implied stability at room temperature for short-term biochemical and cell-based studies [1].
Fused triazole-triazine (TFX) [2] Excellent thermal stability (decomposition peak at 300.3 °C). Suggests high thermal robustness. Standard laboratory storage conditions are likely sufficient [2].
Triazine Herbicides (e.g., Atrazine) [3] Relatively stable in the environment (soil half-life up to 6 months). Degrades under UV light and high temperatures (40°C) [3]. UV light and elevated temperatures are key degradation factors. Store in a cool, dark place [3].

Experimental Workflow for Stability Assessment

For critical applications, you should empirically determine the stability of your specific compound. The diagram below outlines a general workflow for conducting a stability study.

Methodology Details:

  • Define Storage Conditions: Test a matrix of conditions. A typical study includes temperatures (-20°C, 4°C, 25°C, 40°C), light exposure (dark vs. UV light), and humidity levels (e.g., 0%, 75% RH) [3].
  • Prepare Samples: Aliquot your compound into vials suitable for the planned storage conditions (e.g., amber glass vials for light-sensitive studies).
  • Analyze Samples: Characterize the compound at predetermined time points (e.g., 1, 3, 6 months) using techniques cited in the literature:
    • Chromatography: Use HPLC or LC-MS/MS to quantify the intact compound and detect degradation products, as done in herbicide degradation studies [3].
    • Spectroscopy: Use NMR to confirm chemical structure identity and purity, a standard method for characterizing new triazine derivatives [1] [2].
    • Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) to determine the thermal decomposition temperature, a key metric for energetic triazine compounds [2].

FAQs and Troubleshooting

  • Q1: What is the best way to store this compound long-term if no specific data is available?

    • A: As a general rule for stable organic compounds, store the solid material in a sealed container, protected from light and moisture, at -20°C or 4°C. For short-term daily use, a desiccator at room temperature may be sufficient.
  • Q2: How can I tell if my triazine compound has degraded?

    • A: Monitor for physical changes like discoloration or clumping. For chemical analysis, run a thin-layer chromatography (TLC) or HPLC and look for new spots or peaks indicating impurities. A melting point depression can also signal decomposition.
  • Q3: My compound precipitated out of solution during a biological assay. What should I do?

    • A: This suggests the compound's solubility limit was exceeded. Try:
      • Re-preparing the stock solution in a different solvent (e.g., DMSO).
      • Sonication to re-dissolve the precipitate.
      • Ensuring the aqueous buffer is at an appropriate pH and ionic strength.

References

What is a common synthesis route for 3-amino-1,2,4-triazine derivatives, and what are its key optimization parameters?

Author: Smolecule Technical Support Team. Date: February 2026

A prominent method for creating 3-amino-1,2,4-triazine-based libraries, particularly for pharmaceutical research, involves a ring-closure reaction [1]. The key is the careful reaction of a 1,2-dione intermediate with aminoguanidine bicarbonate in refluxing n-butanol [1].

The table below summarizes the critical parameters to minimize byproducts in this synthesis:

Parameter Specification Purpose & Rationale
Reagent Aminoguanidine bicarbonate [1] Acts as the source of the triazine ring's nitrogen atoms.
Solvent n-Butanol [1] Serves as the refluxing solvent for the ring-closure reaction.
Temperature Reflux temperature [1] Provides the necessary energy for cyclization. Precise control is vital.
Key Challenge Formation of isomeric triazine byproducts [1] The reaction can produce a mixture of the desired isomer and other, undesired triazine isomers.

This synthetic workflow can be visualized as follows:

G Start 1,2-Dione Intermediate Conditions Reaction Conditions Start->Conditions Reagent Aminoguanidine Bicarbonate Reagent->Conditions DesiredProduct Desired this compound Conditions->DesiredProduct Precisely controlled reflux in n-butanol Byproduct Isomeric Triazine Byproduct Conditions->Byproduct Sub-optimal conditions Optimization Optimization Goal Optimization->Conditions Apply to minimize

Detailed Experimental Protocol for the Ring-Closure Reaction

Based on the literature, here is a detailed methodology for the key synthesis step [1]:

  • Reaction Setup: Charge a round-bottom flask with the bis(1H-indol-3-yl)ethane-1,2-dione intermediate (4a–ab)
  • Add Reagent: Add aminoguanidine bicarbonate (equivalent amount, typically 1-1.2 eq) to the flask.
  • Add Solvent: Introduce n-butanol as the solvent (concentration may require optimization, e.g., 0.1-0.5 M).
  • Initiate Reaction: Heat the mixture to reflux with continuous stirring.
  • Monitor Reaction: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of products.
  • Work-up: After completion, cool the reaction mixture to room temperature. The desired product (5) and its isomer (6) may precipitate or require standard work-up like concentration and purification.
  • Purification: Purify the crude product using a suitable technique such as recrystallization or column chromatography to separate the desired this compound derivative from its isomeric byproduct.

> Note: The yields of the desired vs. isomeric products vary significantly with the specific substituents on the starting dione. Always confirm the structure of the final product using NMR and mass spectrometry [1].

General Troubleshooting Guide for Triazine Chemistry

Beyond the specific synthesis above, here are general strategies applicable to various triazine reactions to minimize byproducts.

Problem Possible Cause Suggested Solution
Low Yield / High Byproducts Impure or degraded starting materials. Source high-purity materials; use fresh reagents.
Formation of multiple isomers Lack of reaction selectivity. Fine-tune temperature, solvent, and catalyst [1].
Unwanted polymerizations/side reactions Overly reactive intermediates or high temp. Use lower temperatures or controlled addition.
Difficulty in purification Similar polarity of product and byproducts. Develop a multi-solvent recrystallization system or optimized chromatographic methods [1].

Broader Strategies for Byproduct Minimization

The following logical framework outlines a systematic approach to troubleshooting byproduct formation:

G Problem High Byproduct Formation Step1 Analyze Reaction Pathway Problem->Step1 Step2 Identify Key Parameters Step1->Step2 e.g., temp., solvent, reagent purity Step3 Systematic Optimization Step2->Step3 Design of Experiments (DoE) Outcome Minimized Byproducts Maximized Yield Step3->Outcome Step4 Implement Green Chemistry Step4->Outcome Sustainable advantage

  • Analyze and Identify: First, map the reaction mechanism to identify where and why byproducts form. For triazines, this often involves the stability of intermediates or competing reaction paths [2] [1].
  • Systematic Optimization: Use a structured approach like Design of Experiments (DoE) to efficiently explore the effect of multiple variables (e.g., temperature, solvent, stoichiometry, catalyst loading) and their interactions on yield and selectivity.
  • Implement Green Chemistry: Consider adopting newer, safer synthesis routes. Some bio-based triazine char-forming agents, for example, are now synthesized in water instead of flammable organic solvents, leading to a safer process and potentially cleaner reactions [3].

References

Experimental Data Summary for 3-Amino-1,2,4-triazine PDK1 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the quantitative data from recent studies on two related series of 1,2,4-triazine derivatives [1] [2].

Compound IC₅₀ (PDK1) ± S.D. (µM) PDK Isoform Selectivity (Inhibition at 1.5 µM) Cytotoxic Activity (KRAS-mutant PDAC PSN-1 cells)
4a 0.30 ± 0.10 [2] Preferential inhibition of PDK1 and PDK4 over PDK2 and PDK3 [2]. Data is presented for the compound series, showing effectiveness in 2D and 3D cell models, with particular selectivity against KRAS-mutant cells [1].
4d 0.04 ± 0.01 [2] Near-total (∼100%) inhibition of PDK1 and PDK4 [2].
5i 0.33 ± 0.10 [1] Potent and subtype-selective PDK1 inhibitor [1].
DCA (Reference) Ineffective at 100 mg/kg in vivo [1] N/A Weak anticancer activity [1].

Key Experimental Protocols and Findings

The identified studies employed a combination of computational and experimental methods to validate the triazine derivatives.

  • Computational Docking and Modeling: Molecular docking and ligand-based homology modeling were used to predict how the triazine derivatives bind to the ATP-binding site of PDK1 [1] [2]. These studies confirmed that the ligands fit properly within the binding site, which helped explain their inhibitory activity and selectivity [1].
  • Enzymatic Activity Assays: The primary in vitro method used to determine inhibitory potency was the ADPGlo Kinase Assay. This chemiluminescent assay measures the remaining ADP after the kinase reaction, allowing for the calculation of percentage inhibition and half-maximal inhibitory concentration (IC₅₀) values [2].
  • Cellular and In Vivo Validation:
    • In 2D and 3D Cell Models: The compounds demonstrated the ability to induce cancer cell death at low micromolar doses in human pancreatic cancer cells, with extreme effectiveness against KRAS-mutant cells [1].
    • Mechanism of Action: Cellular studies confirmed that the compounds inhibit the PDK/PDH axis, leading to metabolic and redox impairment, and ultimately triggering apoptotic cell death [1].
    • In Vivo Efficacy: Preliminary in vivo studies on aggressive, metastatic KRAS-mutant tumor models showed that the representative compound 5i could effectively target the PDH/PDK axis. Its efficacy was equal to FDA-approved drugs like cisplatin and gemcitabine, but with a better tolerability profile [1].

PDK1 Signaling Pathway in Cancer Metabolism

The following diagram illustrates the role of PDK1 in cancer cell metabolism, which is the therapeutic target of the discussed compounds.

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Active Lactate Lactate Pyruvate->Lactate LDH Acidic Microenvironment\n(Cancer Aggressiveness) Acidic Microenvironment (Cancer Aggressiveness) Lactate->Acidic Microenvironment\n(Cancer Aggressiveness) PDK1 PDK1 PDH (Inactive) PDH (Inactive) PDK1->PDH (Inactive) Phosphorylates PDH (Inactive)->Pyruvate PDH Active PDH Active PDH (Inactive)->PDH Active Regulation Oxidative Phosphorylation\n(TCA Cycle) Oxidative Phosphorylation (TCA Cycle) PDH Active->Oxidative Phosphorylation\n(TCA Cycle) Triazine Inhibitors Triazine Inhibitors Triazine Inhibitors->PDK1 Inhibits

Interpretation of Available Evidence

The search results confirm that 3-amino-1,2,4-triazine derivatives are a promising class of selective PDK1 inhibitors with demonstrated therapeutic potential, especially in highly aggressive pancreatic ductal adenocarcinoma [1].

  • Comparison with Alternatives: While a direct, granular comparison with all other PDK1 inhibitor scaffolds was not available, the studies consistently show that these triazine derivatives significantly outperform dichloroacetic acid (DCA) in terms of potency and anticancer activity [1] [2]. Some compounds in the series also show efficacy comparable to standard chemotherapies but with an improved tolerability profile in vivo [1].
  • Strength of Evidence: The data is compelling as it spans from in silico predictions to in vivo validation, establishing a clear structure-activity relationship. The finding that these compounds are particularly effective against KRAS-mutant pancreatic cancer is highly significant, as this is a known driver of aggressiveness and resistance [1].

References

3-amino-1,2,4-triazine IC50 determination PDK kinase assay

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of PDK Inhibitory Activity

The table below consolidates key experimental data for several potent 3-amino-1,2,4-triazine derivatives from recent studies.

Compound Target PDK Isoform IC₅₀ / Inhibition at 1.5 µM Cellular Anti-proliferative Activity Citation
5i PDK1 IC₅₀ = 60 nM [1] Effective at low micromolar doses in KRAS-mutant pancreatic cancer cells [2] [3]
5j PDK1 IC₅₀ = 40 nM [1] Effective at low micromolar doses in KRAS-mutant pancreatic cancer cells [1]
5k, 5l, 5w, 6h, 6j, 6s PDK1 ~100% inhibition at 1.5 µM [2] [3] Induce cancer cell death at low micromolar doses [2] [3]
4d, 4f, 4h, 5d, 5f, 5h, 5j PDK1 & PDK4 ~100% inhibition at 1.5 µM; IC₅₀ values from 0.04 to 0.33 µM for PDK1 [4] Reduce cell growth in KRAS-wild-type and KRAS-mutant PDAC cell lines [4]
Compound 1 (from virtual screening) PDK1, PDK2, PDK3 IC₅₀ = 109.3 nM (PDK1), 135.8 nM (PDK2), 458.7 nM (PDK3) [1] Inhibits A549 cell proliferation (IC₅₀ = 10.7 µM); induces apoptosis [1]
Reference: GSK2334470 PDPK1 (a different kinase also abbreviated as PDK1) IC₅₀ = 10 nM (in cell-free assay) [5] IC₅₀ = 18 µM (K562 cells) and 0.35 µM (OCI-AML2 cells) [5]

Experimental Protocols for Key Assays

The experimental data in the table above were primarily generated using the following standardized methodologies:

  • Enzyme Inhibition Assay: The primary method for determining IC₅₀ values is the ADPGlo Kinase Assay kit (Promega) [2] [4] [3]. In this assay:
    • Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4) are incubated with the test compounds.
    • A typical incubation is carried out for 30 minutes at room temperature.
    • The reaction includes ATP, and the consumption of ATP is measured via chemiluminescence to quantify kinase activity.
  • Cellular Anti-proliferative Assay: The cytotoxic effects of these compounds are often evaluated using 2D and 3D cell culture models of pancreatic ductal adenocarcinoma (PDAC), including both KRAS-wild-type (e.g., BxPC-3) and KRAS-mutant (e.g., PSN-1) cell lines [4]. Cell viability is measured after compound treatment to determine the concentration that inhibits 50% of cell growth (IC₅₀).

The PDK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the metabolic pathway targeted by this compound inhibitors and their mechanism of action.

pdka_pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Active PDH Lactate Lactate Pyruvate->Lactate Warburg Effect TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Oxidative Phosphorylation Oxidative Phosphorylation TCA Cycle->Oxidative Phosphorylation PDK PDK Inactive PDH (phosphorylated) Inactive PDH (phosphorylated) PDK->Inactive PDH (phosphorylated)  Phosphorylates PDH PDH Inactive PDH (phosphorylated)->Acetyl-CoA  No Conversion This compound\nInhibitors This compound Inhibitors This compound\nInhibitors->PDK  Inhibits

Key Research Implications

  • Selectivity Profile: A significant finding across studies is that this compound derivatives are frequently potent and selective against PDK1 and PDK4 isoforms, while showing much weaker activity against PDK2 and PDK3 [2] [4]. This selectivity is advantageous for developing targeted therapies with potentially fewer side effects.
  • Therapeutic Potential: These inhibitors are particularly effective against KRAS-mutant pancreatic cancers [2] [1]. KRAS mutations are a major driver in aggressive cancers like pancreatic ductal adenocarcinoma (PDAC), and targeting the PDK/PDH axis offers a promising indirect strategy to combat these treatment-resistant tumors.
  • Benchmarking: When evaluating new compounds, it is useful to compare them to known inhibitors. Dichloroacetic acid (DCA) is a first-in-class PDK inhibitor that reached Phase II trials but has limitations [2] [3]. GSK2334470 is a potent, well-characterized inhibitor of 3-phosphoinositide-dependent kinase 1 (PDPK1) [5]. Note that PDPK1 is a different kinase also abbreviated as PDK1, so it should not be used as a direct benchmark for Pyruvate Dehydrogenase Kinase inhibitors.

References

3-amino-1,2,4-triazine spectroscopic characterization NMR MS

Author: Smolecule Technical Support Team. Date: February 2026

NMR Spectroscopic Characterization

The table below summarizes key NMR spectroscopic data for 3-amino-1,2,4-triazine derivatives, collated from recent scientific studies.

Compound Description ¹H NMR Chemical Shifts (δ, ppm) and Key Features ¹³C NMR Insights Source / Solvent
Arylureido derivative (9) [1] Two NH protons: 9.72 & 11.57 ppm --- DMSO-d[1]
Arylureido derivative (9a) [1] Two NH protons: 9.99 & 10.43 ppm --- DMSO-d[1]
Arylureido derivative (9b) [1] --- Position confirmed by HMBC (H-6 correlated with C-5 & urea CO) DMSO-d[1]
Bis-indolyl derivative (1c) [2] Aromatic region: 7.35-8.85 ppm; Aliphatic H: 4.25 (d, H-6), 5.50 (d, H-5) --- CDCl₃ [2]
This compound core [3] CAS 1120-99-6 (Full spectrum available on supplier sites) --- ---

Experimental Protocols for Characterization

Here are detailed methodologies for key experiments cited in the literature.

NMR Spectroscopy [1]
  • Instrumentation: Spectra are typically recorded on a Bruker 400 MHz spectrometer.
  • Temperature: Measurements are often conducted at 20°C.
  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is commonly used.
  • Internal Standard: Tetramethylsilane (TMS) is used as an internal reference standard for chemical shifts.
  • Advanced Techniques: Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the connectivity of atoms and the specific position of substituents on the triazine ring.
Mass Spectrometry (MS) [1]

While specific data for the core structure is absent, a standard experimental protocol for such compounds involves:

  • Instrumentation: Synapt G1 high definition mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Ionization Modes: Data can be acquired in both positive and negative ionization modes.
  • Typical Settings:
    • Capillary voltage: 2.5 kV
    • Source temperature: 120°C
    • Desolvation gas flow: 550 L/h
    • Mass range: m/z 100–1,000
  • Fragmentation: Collision-induced dissociation (MSE) with alternating collision energy (e.g., 10 to 50 eV) is used to obtain fragmented spectra for structural elucidation.

Signaling Pathway and Therapeutic Relevance

This compound derivatives have been identified as potent and selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), showing promise for treating aggressive cancers like pancreatic ductal adenocarcinoma (PDAC) [4] [5] [6]. The diagram below illustrates their role in modulating cancer cell metabolism.

G cluster_warburg Warburg Effect in Cancer Cells Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC transparent transparent                PDK [fillcolor=                PDK [fillcolor= PDK PDK PDK->PDC Inhibits AcetylCoA AcetylCoA PDC->AcetylCoA Oxidative Phosphorylation TCA TCA Cycle & Apoptosis AcetylCoA->TCA Oxidative Phosphorylation TriazineInhibitor This compound Inhibitor TriazineInhibitor->PDK Inhibits

Diagram Title: Triazine Derivatives Target Cancer Metabolism

References

3-amino-1,2,4-triazine thermal analysis TGA DSC

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Data of Related Triazine Compounds

The following table summarizes the thermal stability and decomposition characteristics of several triazine-based compounds, which can serve as a useful reference.

Compound Description Thermal Decomposition Temperature (°C) Key Findings & Volatile Decomposition Products Source / Context
Annelated asymmetrical triazines (Anticancer drug candidates) ~220 - 280 (onset in N₂) High thermal stability. Pyrolysis releases: NH₃, HNCO, HCN, CO, CO₂, H₂O, NO₂, aromatic amines, alkenes. [1] [2] Experimental study on novel pharmaceuticals
1H-1,2,4-triazole (1Htri) 300 - 342 (first stage) Decomposition occurs in multiple stages. Electron-donating substituents (–NH₂, –CH₃) lower the onset temperature. [3] Theoretical study on thermal decomposition mechanisms
3-amino-1H-1,2,4-triazole (1Htri-NH₂) 218 The amino group reduces thermal stability compared to the unsubstituted triazole. [3] Theoretical study on thermal decomposition mechanisms
4-Amino-6,8-dinitrobenzo-triazine 2-oxide (1) 311 High thermal stability for an energetic material. Decomposition temperature decreased after further amination. [4] Study on heat-resistant energetic materials
4,5-Diamino-6,8-dinitrobenzo-triazine 2-oxide (2) 285 Introduction of a second C–NH₂ group adjacent to C–NO₂ lowered the decomposition temperature, contrary to the common assumption that this pairing enhances stability. [4] Study on heat-resistant energetic materials

Experimental Protocols for Thermal Analysis

Based on the methodologies from the search results, here are detailed protocols you can adapt for characterizing 3-amino-1,2,4-triazine.

Simultaneous Thermal Analysis (TG/DTG/DSC)

This technique measures mass loss and calorimetric changes simultaneously.

  • Equipment: Simultaneous thermogravimetric/differential scanning calorimetry (TG/DTG/DSC) instrument.
  • Atmosphere: Perform analyses in both inert (e.g., nitrogen or argon) and oxidizing (synthetic air) atmospheres to understand stability under different conditions. [1] [2]
  • Procedure:
    • Place a small sample (typically 2-5 mg) in an alumina crucible.
    • Heat the sample from room temperature to a high temperature (e.g., 500°C or 1000°C) at a controlled heating rate (commonly 10°C min⁻¹).
    • Maintain a constant purge gas flow (e.g., 50 mL min⁻¹) throughout the experiment. [1] [2]
  • Data Analysis:
    • TG Curve: Identifies the temperature of mass loss events and the residual mass at the end.
    • DTG Curve: Pinpoints the exact temperature of the maximum decomposition rate.
    • DSC Curve: Reveals endothermic (melting) and exothermic (decomposition, oxidation) events. [1]
Evolved Gas Analysis (TG-FTIR-QMS)

Coupling thermal analyzers to gas analyzers identifies the volatile products released during decomposition, which is crucial for understanding the mechanism.

  • Equipment: TG instrument coupled online to a Fourier Transform Infrared (FTIR) spectrometer and a Quadrupole Mass Spectrometer (QMS). [1] [2]
  • Interface: Heated transfer line to prevent condensation of volatiles.
  • Procedure:
    • The gas stream from the TG instrument is continuously diverted to the FTIR and QMS.
    • FTIR identifies functional groups and specific gaseous molecules (e.g., CO₂, CO, HCN, HNCO, NH₃).
    • QMS detects ions based on their mass-to-charge ratio (m/z), confirming the presence of specific fragments (e.g., H₂O, N₂, NO₂, HCl). [1] [2]

The workflow for a coupled TG-FTIR-QMS experiment can be visualized as follows:

workflow Sample Sample Heated in TG Furnace TG TG/DTG/DSC Data Sample->TG GasStream Evolved Gas Stream Sample->GasStream Results Comprehensive Analysis: Mass Change, Enthalpy, & Gas Identity TG->Results FTIR FTIR Spectrometer GasStream->FTIR QMS QMS Spectrometer GasStream->QMS FTIR->Results QMS->Results

Key Insights for Researchers

  • Amino Group Impact: The presence of an amino group can lower thermal stability compared to the unsubstituted core structure, as seen in triazole derivatives [3]. Furthermore, in complex fused-ring systems, adding a second amino group adjacent to a nitro group can also reduce the decomposition temperature, challenging the common design rule for energetic materials [4].
  • Decomposition Mechanism: The decomposition of triazine derivatives is typically initiated by a radical mechanism, involving the cleavage of C–N and C–C bonds. In an oxygen-rich atmosphere, volatiles and residues further react, leading to a more complex, multi-stage decomposition process [1] [2].

References

3-amino-1,2,4-triazine in vitro versus in vivo antitumor efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms and In Vitro Efficacy

These compounds primarily exert antitumor effects by targeting and inhibiting specific enzymes crucial for cancer cell survival and proliferation.

  • Primary Target: Pyruvate Dehydrogenase Kinase (PDK): Many 3-amino-1,2,4-triazine derivatives are potent and selective inhibitors of PDK isoforms, especially PDK1 and PDK4 [1] [2] [3]. PDK inactivation prevents the phosphorylation and inhibition of the pyruvate dehydrogenase complex (PDH). This shifts cancer cell metabolism from glycolysis (the "Warburg effect") to oxidative phosphorylation, leading to metabolic stress, increased reactive oxygen species (ROS), and apoptosis [1] [2] [3].
  • Other Mechanisms: Some derivatives are designed to interact with DNA, inducing DNA damage and apoptosis [4], while others may inhibit kinases like CDK1 or GSK3β [1].

The table below summarizes the in vitro cytotoxic activity of selected this compound derivatives across various human cancer cell lines.

Compound Cancer Cell Line (Type) In Vitro Efficacy (IC₅₀) Primary Proposed Mechanism
5i [2] [3] PSN-1 (Pancreatic, KRAS-mutant) < 1 µM (low micromolar) PDK1/4 inhibition
5i [2] [3] BxPC-3 (Pancreatic, KRAS-wild type) < 1 µM (low micromolar) PDK1/4 inhibition
4d, 4f, 4h, 5d, 5f, 5h, 5j [1] PDK1 Enzyme 0.04 - 0.33 µM Direct PDK1 inhibition
9l [5] MGC-803 (Gastric) 0.41 µM ROS induction, ERK inhibition
9l [5] HCT-116 (Colorectal) 0.43 µM ROS induction, ERK inhibition
MM124 / MM125 [4] Panel of various cancer lines Median IC₅₀ = 0.35 µM DNA interaction, oxidative stress

In Vivo Efficacy and Preclinical Validation

Promising in vitro results have been validated in preliminary in vivo studies, which are critical for assessing a compound's therapeutic potential in a whole organism.

  • Efficacy in PDAC Models: The most advanced in vivo data exists for compound 5i. In a highly aggressive and metastatic KRAS-mutant solid tumor model (a common feature of PDAC), 5i demonstrated an ability to target the PDH/PDK axis in vivo [2] [3]. Its efficacy in reducing tumor growth was equal to FDA-approved drugs cisplatin and gemcitabine, but with a better tolerability profile [2] [3] [6].
  • Efficacy in Gastric Cancer Models: Compound 9l was evaluated in a mouse xenograft model using MGC-803 gastric cancer cells. It showed potent activity in suppressing tumor growth without obvious toxicity to the animals [5].

The following diagram illustrates the primary antitumor mechanism and the journey from in vitro discovery to in vivo validation for these compounds.

cluster_mechanism Primary Antitumor Mechanism In_Vitro In_Vitro PDK_Inhibition This compound Inhibits PDK In_Vivo In_Vivo PDH_Activation PDH Complex Activated PDK_Inhibition->PDH_Activation Metabolism_Shift Metabolic Shift: Glycolysis → Oxidative Phosphorylation PDH_Activation->Metabolism_Shift Effects Cellular Effects: ROS Accumulation Metabolic Stress DNA Damage Metabolism_Shift->Effects Apoptosis Apoptosis (Cell Death) Effects->Apoptosis

Key Experimental Protocols

To help you interpret and potentially benchmark the data, here are summaries of the key experimental methodologies used in the cited research.

In Vitro Cytotoxicity Assays:

  • XTT/Proliferation Assay: Cells are seeded in multi-well plates and treated with compounds. After incubation, the XTT reagent is added. Metabolically active cells convert XTT to an orange formazan dye, which is measured spectrophotometrically. Viability is calculated as a percentage of untreated controls [4] [7].
  • ADP-Glo Kinase Assay: Used to directly measure PDK enzyme inhibition. The assay quantifies the ADP produced by a kinase reaction, which is converted into a luminescent signal. A decrease in luminescence in treated samples indicates inhibition of kinase activity [1] [3].

In Vivo Efficacy Models:

  • Mouse Xenograft Models: Immunodeficient mice are subcutaneously implanted with human cancer cells (e.g., MGC-803 for gastric cancer) [5] or grafted with KRAS-mutant tumor fragments [2] [3]. Mice are then treated with the test compound or a control drug (e.g., gemcitabine). Tumor volume is measured regularly, and at the endpoint, tumors are excised and weighed to evaluate compound efficacy [2] [5].

Interpretation and Research Outlook

The collective data indicates that this compound is a highly promising scaffold for developing novel anticancer agents.

  • Mechanism: Its derivatives can selectively target cancer cell metabolism, a recognized vulnerability in many tumors.
  • Efficacy: They show potent, nanomolar to low-micromolar cytotoxicity across various cancer types in vitro.
  • Validation: Preliminary in vivo studies confirm that these compounds can effectively suppress tumor growth in animal models, with some showing a more favorable toxicity profile than current chemotherapeutics.

Future research will likely focus on further optimizing the chemical structure to enhance potency and pharmacokinetic properties, conducting more extensive in vivo toxicological studies, and exploring their efficacy in other cancer types and in combination with existing therapies [1] [2].

References

3-amino-1,2,4-triazine structure-activity relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

Target Comparison & SAR Insights

The 3-amino-1,2,4-triazine scaffold demonstrates versatile activity depending on its substitution pattern. Key applications include targeting Pyruvate Dehydrogenase Kinases (PDKs) for cancer therapy and G-Protein Coupled Receptor 84 (GPR84) for inflammatory conditions.

Table 1: Key Biological Targets and Activity of this compound Derivatives

Biological Target Therapeutic Area Core Substituents & Rationale Exemplary Compound & Activity Key SAR Insights

| PDK1/4 [1] [2] | Cancer (e.g., Pancreatic ductal adenocarcinoma) | • 5- and 6- positions: Often decorated with bis-indole or bulky aromatic groups to mimic natural products and fit the ATP-binding site. • 3-position: Amino group. | Compound 5i [1]:

  • IC~50~ for PDK1 not specified, but completely suppressed enzymatic activity at 1.5 µM.
  • In vivo antitumor efficacy equal to cisplatin/gemcitabine, with better tolerability. | • Bis-indole derivatives show superior potency and selectivity for PDK1 and PDK4 over PDK2/3 [1] [2]. • Molecular hybridization with marine alkaloid structures enhances antitumor activity [2]. | | GPR84 [3] | Inflammatory & Fibrotic Diseases | • 3-position: Substitution with an indole or benzofuran ring system. • 5- and 6- positions: Aromatic rings (e.g., with methoxy groups) for receptor interaction. | Lead Compound 42 [3]:
  • A potent, competitive GPR84 antagonist.
  • Exhibited a favorable pharmacokinetic (PK) profile for further development. | • An indole moiety at the 3-position is critical for high antagonist affinity [3]. • Methoxy groups on the 5- and 6-position aryl rings form key H-bond interactions, enhancing potency [3]. |

Experimental Data & Protocols

The biological data in the comparison tables are derived from standardized experimental protocols. Here are the detailed methodologies for the key assays cited.

Table 2: Summary of Key Experimental Protocols

Assay Type Protocol Description Application in SAR Studies

| Enzyme Inhibition (Kinase) [1] [2] | • Method: ADPGlo Kinase Assay (Promega). • Procedure: PDK isoforms incubated with test compounds (e.g., 1.5 µM) for 30 minutes at room temperature. • Measurement: Luminescence signal quantifies ATP consumption; lower signal indicates stronger inhibition. | Used to determine inhibition percentage and IC~50~ values, establishing potency and isoform selectivity of triazine derivatives [1] [2]. | | Cellular Antiproliferative Activity [1] [2] | • Cell Models: 2D and 3D cultures of cancer cell lines (e.g., KRAS-mutant pancreatic PSN-1 cells). • Assay: MTT or similar cell viability assay after compound treatment (e.g., 72 hours). • Output: Determination of IC~50~ values (concentration that inhibits 50% of cell growth). | Confirms the ability of active enzyme inhibitors to translate efficacy to cellular models, crucial for prioritizing lead compounds [1]. | | Molecular Docking [3] [2] | • Model: Uses a protein structure model (e.g., AlphaFold-predicted structure for GPR84). • Software: Docking programs to predict ligand binding pose and key interactions (H-bonds, π-π stacking). | Elucidates the binding mode of triazine derivatives at the atomic level, providing a rational basis for SAR and guiding further structural optimization [3]. |

Mechanism of Action and Workflows

For targets like PDK in cancer, the mechanism of action involves disrupting cancer cell metabolism. The following diagram illustrates the workflow from target identification to lead optimization for this compound-based PDK inhibitors.

G START Start: Target Identification A Hypoxic Tumor Microenvironment Upregulates PDK and HIF-1α START->A B PDK Inactivates PDC via Phosphorylation A->B C Consequence: Metabolic Shift (Warburg Effect) B->C D Intervention: this compound PDK Inhibitor C->D D->B Inhibits E PDC Activity Restored Pyruvate enters TCA Cycle D->E F Cellular Outcomes: ROS Increase, Apoptosis E->F

References

3-amino-1,2,4-triazine comparison traditional PDK inhibitors potency

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Workflows

The superior profile of 3-amino-1,2,4-triazine derivatives is supported by robust experimental evidence.

Biochemical Potency and Selectivity

Researchers used the ADPGlo Kinase Assay to evaluate the inhibitors. This method measures kinase activity by quantifying the amount of ADP produced after an enzymatic reaction [1] [2]. The workflow is as follows:

G Start Start: Incubate PDK isoform with ATP and compound A Reaction: PDK phosphorylates its substrate Start->A B ATP Depletion: ATP is converted to ADP A->B C Detection: ADP-Glo Reagent deactivates enzymes and converts ADP to ATP B->C D Signal: Luciferase enzyme produces luminescence (proportional to ADP) C->D End Result: High luminescence = High PDK activity Low luminescence = Effective inhibition D->End

Using this assay, multiple triazine derivatives demonstrated potent effects. The table below shows IC₅₀ values for PDK1 inhibition, which are concentrations that cause 50% enzyme inhibition [1]:

Compound IC₅₀ (μM) for PDK1
4d 0.04
4f 0.05
4h 0.05
5d 0.06
5f 0.06
5h 0.06
5j 0.06
Cellular and In Vivo Efficacy

The biological activity of these compounds was validated through a multi-step workflow in pancreatic cancer models [1] [2] [3]:

G A 1. In vitro Screening (2D Cell Cultures) B 2. 3D Model Assessment (Spheroid Growth) A->B C 3. Mechanism Elucidation (PDH Activation, Apoptosis) B->C D 4. In Vivo Validation (Tumor Growth in Mice) C->D

Key findings from this workflow include:

  • Cytotoxic Activity: The compounds induced cancer cell death at low micromolar concentrations, showing particular effectiveness against KRAS-mutant pancreatic cancer cells, which are notoriously aggressive and resistant to therapy [2] [3].
  • Mechanism of Action: Treatment with the lead compound 5i confirmed its ability to target the PDK/PDH axis in cells and in vivo. This led to metabolic impairment, increased reactive oxygen species, and ultimately, apoptotic cell death [2] [3].
  • In Vivo Efficacy: In mouse models of highly aggressive Kras-mutant tumors, compound 5i showed equal efficacy and a better tolerability profile compared to the FDA-approved drugs cisplatin and gemcitabine [3].

Interpretation Guide for Researchers

  • For Metabolic Oncology Studies: The high selectivity of these compounds for PDK1/4 makes them superior tools to DCA for specifically investigating the role of these isoforms in the Warburg effect, without the confounding off-target effects [1] [4].
  • For Pancreatic Cancer Therapy Development: The compelling in vivo data against KRAS-mutant models suggests these compounds are strong candidates for further pre-clinical development. KRAS mutation is a key driver in PDAC and has been historically difficult to target directly [2] [3].
  • For Medicinal Chemistry: The this compound scaffold presents a promising core for further optimization. Future work may focus on improving the pharmacokinetic properties or further refining the isoform selectivity based on molecular docking studies [1].

References

×

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

96.043596145 Da

Monoisotopic Mass

96.043596145 Da

Heavy Atom Count

7

Melting Point

175.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1120-99-6

Wikipedia

1,2,4-Triazin-3-amine

Dates

Last modified: 08-15-2023

Explore Compound Types